Azaperol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Neuropharmacological Profile of Azaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone (B1665921) is a butyrophenone (B1668137) neuroleptic agent widely utilized in veterinary medicine for its potent tranquilizing and anti-aggressive properties.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the pharmacological effects of Azaperone. The primary mechanism of action involves the antagonism of central dopamine (B1211576) D2 receptors, a characteristic feature of the butyrophenone class of antipsychotics.[5][6][7] Additionally, Azaperone exhibits significant affinity for D1 dopamine receptors, as well as α-adrenergic, histaminergic, and cholinergic receptors, contributing to its broad spectrum of physiological effects.[1][6][8] This document synthesizes the current understanding of Azaperone's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Receptor Binding Profile
The therapeutic and side-effect profile of Azaperone is a direct consequence of its interaction with a range of neurotransmitter receptors. Its primary sedative and tranquilizing effects are attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic and nigrostriatal pathways.[9] The anti-aggressive effects are also linked to this dopaminergic blockade.[4] Furthermore, its activity at other receptors contributes to its overall pharmacological profile, including its cardiovascular and sedative effects.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinity of Azaperone for various neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Tissue Source | Reference |
| Dopamine D1 | Data not available in search results | |||
| Dopamine D2 | Data not available in search results | |||
| Alpha-1 Adrenergic | Data not available in search results | |||
| Histamine H1 | Data not available in search results | |||
| Serotonin 5-HT1A | Data not available in search results | |||
| Serotonin 5-HT2A | Data not available in search results | |||
| Muscarinic Acetylcholine | Data not available in search results |
Note: Specific Ki values were not available in the provided search results. Further literature review is required to populate this table with precise quantitative data.
Signaling Pathways
The antagonism of dopamine receptors by Azaperone initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Dopamine D2 Receptor Antagonism
Azaperone's binding to D2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Alpha-Adrenergic Receptor Blockade
Azaperone's blockade of α-adrenergic receptors, particularly α1-receptors, is responsible for some of its cardiovascular side effects, such as hypotension.[10] This blockade prevents norepinephrine (B1679862) from binding and activating the Gq-protein signaling cascade, which would normally lead to an increase in intracellular calcium and vasoconstriction.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. vtech.global [vtech.global]
- 3. Azaperone, a sedative neuroleptic of the butyrophenone series with pronounced anti-aggressive and anti-shock activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of azaperone, a sedative neuroleptic of the butyrophenone series, on dominant-subordinate behaviour in wistar rats competing for food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azaperone - LKT Labs [lktlabs.com]
- 9. Use of Azaperone - VIN [vin.com]
- 10. The applied pharmacology of azaperone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Azaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Azaperone (B1665921) is a member of the butyrophenone (B1668137) class of neuroleptics and exerts its primary pharmacological effects through the blockade of dopamine (B1211576) receptors in the central nervous system (CNS).[4] Its sedative and anti-aggressive properties are largely attributed to its antagonist activity at dopamine D2 receptors.[3] The drug is known to cross the blood-brain barrier and also exhibits affinity for dopamine D1 receptors.[1] Additionally, azaperone possesses some antihistaminic and anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects.[2] It also has an influence on the central and peripheral noradrenergic system, which can lead to cardiovascular effects such as bradycardia and hypotension due to peripheral vasodilation.
Receptor Binding Profile
A comprehensive quantitative analysis of azaperone's binding affinities (Ki values) across a broad spectrum of neurotransmitter receptors is not extensively documented in publicly available literature. However, based on its classification and observed effects, a qualitative and semi-quantitative profile can be summarized.
Table 1: Receptor Binding Profile of Azaperone
| Receptor Family | Receptor Subtype | Azaperone's Affinity/Activity | Primary Effect |
| Dopamine | D2 | High Affinity Antagonist | Antipsychotic, Sedative, Anti-aggressive |
| D1 | Binds to Receptor | Contributes to neuroleptic effects | |
| Adrenergic | α1 | Antagonist | Vasodilation, Hypotension |
| Histamine | H1 | Antagonist | Sedation |
| Cholinergic | Muscarinic | Antagonist (weak) | Anticholinergic side effects (e.g., dry mouth) |
| Serotonin | 5-HT2A | Antagonist (in high concentrations) | May contribute to atypical neuroleptic properties |
Pharmacokinetics and Metabolism
Parenterally administered azaperone is rapidly distributed, reaching maximum concentrations in the blood, brain, and liver within 30 minutes.[4] Notably, brain levels can be 2 to 6 times higher than in the blood.[4] The plasma elimination of azaperone is biphasic, with half-lives of 20 and 150 minutes for the parent drug.[4] Azaperone is extensively metabolized, with only about 12% remaining unchanged four hours after subcutaneous injection.[4] The primary metabolic pathways include reduction of the butanone group to form its major metabolite, azaperol, hydroxylation of the pyridine (B92270) ring, and oxidative N-dearylation.[4] this compound itself possesses about one-quarter of the sedative effect of azaperone.[4]
Experimental Protocols
The characterization of azaperone's neuroleptic profile involves a variety of in vitro and in vivo experimental procedures.
In Vitro: Radioligand Binding Assay
This technique is employed to determine the binding affinity of azaperone for various neurotransmitter receptors.
-
Objective: To quantify the affinity (Ki) of azaperone for specific receptor subtypes (e.g., Dopamine D2, Serotonin 5-HT2A, etc.).
-
Principle: This assay measures the ability of azaperone to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
-
General Protocol:
-
Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of unlabeled azaperone.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter.
-
Data Analysis: The concentration of azaperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Catalepsy Test in Rodents
This behavioral test is used to assess the potential of a neuroleptic drug to induce extrapyramidal side effects (EPS), which are a common consequence of D2 receptor blockade in the striatum.
-
Objective: To evaluate the cataleptic effects of azaperone in rats or mice as a predictor of motor side effects.
-
Principle: Catalepsy is characterized by a failure to correct an externally imposed posture. The latency to correct the posture is measured.
-
General Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Azaperone is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses. A vehicle control group is also included.
-
Testing Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) above a flat surface.
-
Procedure: At predetermined time points after drug administration, the animal's forepaws are gently placed on the bar. The time it takes for the animal to remove both paws from the bar (descent latency) is recorded.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the control group to determine the dose-dependent cataleptic effect of azaperone.
-
Signaling Pathways
The primary signaling pathway affected by azaperone is the dopamine D2 receptor-mediated pathway. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
-
Normal Pathway: Dopamine binds to D2 receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal excitability.
-
Effect of Azaperone: As a D2 receptor antagonist, azaperone blocks the binding of dopamine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and altering the signaling cascade. This blockade in key brain regions, such as the mesolimbic and nigrostriatal pathways, is responsible for its neuroleptic effects.
Conclusion
Azaperone is a well-established butyrophenone neuroleptic with a primary mechanism of action involving dopamine D2 receptor antagonism. Its pharmacological profile accounts for its effective use as a sedative and tranquilizer in veterinary practice. While a detailed quantitative receptor binding profile is not fully available in the public domain, the existing data and qualitative observations provide a solid foundation for understanding its neuroleptic properties. Further research to elucidate a comprehensive receptor binding affinity profile would be beneficial for a more complete understanding of its pharmacological nuances and for the development of novel neuroleptic agents.
References
In Vivo Metabolic Transformation of Azaperone to Azaperol: A Technical Guide
This technical guide provides an in-depth analysis of the in vivo metabolism of the butyrophenone (B1668137) neuroleptic agent, azaperone (B1665921), with a primary focus on its conversion to its major metabolite, azaperol. The document is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine, offering a comprehensive overview of the metabolic pathways, quantitative data from various studies, and detailed experimental protocols.
Introduction
Azaperone is a widely used tranquilizer in veterinary medicine, particularly in swine, to mitigate stress and aggression.[1][2][3] Its pharmacological effects are primarily mediated through dopamine (B1211576) receptor antagonism.[3] Upon administration, azaperone undergoes extensive and rapid metabolism in the body, with the reduction of its butanone group to form this compound being a key transformation.[4][5][6][7] this compound itself exhibits some pharmacological activity, although it is less potent than the parent compound.[6] Understanding the in vivo metabolism of azaperone is crucial for determining its efficacy, safety, and for establishing appropriate withdrawal periods in food-producing animals to ensure consumer safety.[6][7][8]
Metabolic Pathways of Azaperone
The biotransformation of azaperone is a multifaceted process involving several enzymatic reactions, primarily occurring in the liver.[4][5] The main metabolic pathways identified are:
-
Reduction of the Butanone Group: This is the principal metabolic route, leading to the formation of this compound.[4][5]
-
Hydroxylation of the Pyridine (B92270) Group: This reaction introduces a hydroxyl group onto the pyridine ring of the molecule.[4][5][9]
-
Oxidative N-Dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) nitrogen and the pyridine ring.[4][5]
-
Oxidative N-Dealkylation: This process results in the removal of the butyl chain.[4][5]
The relative importance of these pathways can differ between species. For instance, in vitro studies have shown that the reductive pathway is more predominant in pigs compared to rats.[5]
Quantitative Analysis of Azaperone and this compound
Numerous studies have quantified the levels of azaperone and its primary metabolite, this compound, in various biological matrices. The data from these studies are summarized below to provide a comparative overview.
In Vitro Metabolism
In vitro studies using liver fractions have provided valuable insights into the initial metabolic fate of azaperone.
| Species | Liver Fraction | Incubation Time | Azaperone Metabolized | This compound Formed (% of Metabolized) | Reference |
| Rat | 16,000 x g supernatant | 1 hour | ~90% | 22% | [4] |
| Pig | 16,000 x g supernatant | 1 hour | Not specified | 11% | [5] |
Tissue Residue Depletion in Pigs
The concentration of azaperone and this compound in edible tissues of pigs is a critical factor for food safety. The following tables present data from a study involving the oral administration of azaperone.
Table 2: Residue Concentrations (µg/g) in Pig Tissues After a Single Oral Dose of 4 mg/kg Azaperone [6][7][10]
| Time After Administration | Tissue | Azaperone (Mean ± SD) | This compound (Mean ± SD) | Total Azaperone + this compound (Mean ± SD) |
| 6 hours | Muscle | 0.012 ± 0.003 | 0.010 ± 0.002 | 0.022 ± 0.005 |
| Liver | 0.025 ± 0.007 | 0.018 ± 0.004 | 0.043 ± 0.011 | |
| Kidney | 0.031 ± 0.009 | 0.022 ± 0.006 | 0.053 ± 0.015 | |
| Skin + Fat | 0.010 ± 0.002 | 0.008 ± 0.001 | 0.018 ± 0.003 | |
| 24 hours | Muscle | < LOQ | < LOQ | < LOQ |
| Liver | 0.005 ± 0.001 | 0.004 ± 0.001 | 0.009 ± 0.002 | |
| Kidney | 0.007 ± 0.002 | 0.005 ± 0.001 | 0.012 ± 0.003 | |
| Skin + Fat | < LOQ | < LOQ | < LOQ | |
| 48 hours | All Tissues | < LOQ | < LOQ | < LOQ |
| LOQ (Limit of Quantification) = 0.010 µg/g |
Table 3: Residue Concentrations (µg/kg) in Pig Tissues After a Single Intramuscular Dose of 2 mg/kg Azaperone [8]
| Time After Administration | Tissue | Azaperone (Mean) | This compound (Mean) |
| 1 day | Muscle | < 25 | Not Detected |
| Liver | Not Detected | 64 | |
| Kidney | Not Detected | 78 | |
| Fat | 68 | < 25 | |
| 2 days | Muscle | 76 (in one pig) | Not Detected |
| Liver | Not Detected | 33 | |
| Kidney | Not Detected | 46 | |
| Fat | 45 | < 25 | |
| 3 days | Muscle | < 25 | Not Detected |
| Liver | Not Detected | < 25 | |
| Kidney | Not Detected | 31 (in one pig) | |
| Fat | 35 (in one pig) | < 25 | |
| 5 & 7 days | All Tissues | Not Detected | Not Detected |
| LOD (Limit of Detection) = 25 µg/kg |
Excretion in Rats
Studies using radiolabeled azaperone have elucidated the excretion profile of the drug and its metabolites.
Table 4: Excretion of Radioactivity After a 1 mg/kg Subcutaneous Dose of Tritiated Azaperone in Male Wistar Rats [5]
| Time | % in Urine | % in Feces |
| 0 - 24 h | 9.4 | 51.4 |
| 24 - 48 h | 7.6 | 21.2 |
| 0 - 96 h | 22.2 | 78.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of azaperone metabolism.
In Vitro Metabolism Assay
This protocol is based on the methodology used to assess the metabolism of azaperone in liver fractions.[4][5]
Protocol Details:
-
Preparation of Liver Fraction: Livers from the test species (e.g., Wistar rats or pigs) are homogenized in a suitable buffer. The homogenate is then centrifuged at 16,000 x g to obtain the supernatant, which contains cytosolic and microsomal enzymes.[5]
-
Incubation: A reaction mixture is prepared containing the 16,000 x g supernatant, tritiated azaperone (e.g., 11.8 µg in 0.5 ml of 0.286% tartaric acid), and necessary cofactors. The mixture is incubated at 37°C for a specified period (e.g., 1 hour).[5]
-
Sample Processing: The reaction is terminated, typically by placing the mixture on ice and lowering the pH. The mixture is then centrifuged, and the supernatant is subjected to an organic solvent extraction scheme.[5]
-
Analysis: The extracted metabolites are separated using techniques like thin-layer chromatography (TLC). Identification is carried out using gas chromatography-mass spectrometry (GC-MS), and quantification of the radiolabeled compounds is performed using liquid scintillation counting.[5]
Tissue Residue Analysis by HPLC-UV
This protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous determination of azaperone and this compound in animal tissues.[6][10][11][12]
Protocol Details:
-
Sample Preparation:
-
A 1 g sample of tissue (muscle, liver, kidney, or skin with fat) is homogenized in 4 mL of acetonitrile.[6][10]
-
The mixture is vortexed for 15 minutes, sonicated for 2 minutes, and then centrifuged at 4000 g for 20 minutes.[6][10]
-
The supernatant is subjected to solid-phase extraction (SPE).[6][10]
-
The analytes are eluted, and the eluate is evaporated to dryness and reconstituted in the mobile phase.[6][10][13][14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an ODS (C18) column, is typically used.[13]
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.00) and acetonitrile.[11][12]
-
Detection: UV detection is performed at a wavelength of approximately 245-250 nm.[11][12][13]
-
-
Quantification:
Conclusion
The in vivo metabolism of azaperone is a rapid and extensive process, with the formation of this compound being the most significant pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound. A thorough understanding of its metabolic fate is essential for ensuring its responsible and safe use in veterinary medicine, particularly in food-producing animals. The provided methodologies offer robust approaches for the quantification of azaperone and this compound residues in various biological matrices, which is critical for both pharmacokinetic studies and regulatory monitoring.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Azaperone - VIN [vin.com]
- 4. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 5. fao.org [fao.org]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of Azaperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone (B1668137) neuroleptic, exerts its primary effects on the central nervous system (CNS) through the antagonism of dopamine (B1211576) receptors. Predominantly used in veterinary medicine as a tranquilizer and anti-aggressive agent, its pharmacological profile also includes interactions with other neurotransmitter systems, contributing to its overall sedative and neuroleptic properties. This technical guide provides a comprehensive overview of the core CNS effects of Azaperone, detailing its receptor binding affinity, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using diagrammatic representations.
Introduction
Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with well-documented sedative and antiemetic effects.[1] While its clinical application is mainly in veterinary practice, particularly in swine, its mechanism of action provides a valuable case study in the pharmacology of dopamine receptor antagonists.[1][2] Understanding the intricate details of Azaperone's interaction with CNS receptors and the subsequent cellular responses is crucial for the development of novel therapeutics with refined efficacy and side-effect profiles. This guide synthesizes available data on Azaperone's CNS pharmacology, focusing on its molecular interactions and their functional consequences.
Receptor Binding Profile
The primary mechanism of action of Azaperone is the antagonism of dopamine receptors, with a notable affinity for both D1 and D2 subtypes.[3] Like other butyrophenones, it also exhibits some affinity for other receptor systems, including serotonergic, adrenergic, and histaminergic receptors.[2] This multi-target engagement contributes to its broad spectrum of pharmacological effects.
Quantitative Data on Receptor Affinity
Precise Ki values for Azaperone across a wide range of CNS receptors are not extensively reported in publicly available literature. However, data from analogous butyrophenone compounds provide valuable insights into the expected binding profile. The following table summarizes the binding affinities (Ki values in nM) of a representative butyrophenone analog for key CNS receptors, offering a comparative framework for understanding Azaperone's potential interactions.[4]
| Receptor Subtype | Representative Butyrophenone Analog Ki (nM) |
| Dopamine Receptors | |
| D1 | 162.7 ± 33.1 |
| D2 | 30 < Ki < 150 (target range) |
| D3 | Data not available |
| D4 | < 10 (target range) |
| Serotonin (B10506) Receptors | |
| 5-HT1A | 117 |
| 5-HT2A | 23.6 |
| 5-HT2C | 1425 |
| Adrenergic Receptors | |
| α1 | Data not available |
| Histamine Receptors | |
| H1 | > 500 (target for low affinity) |
Note: The data presented are for a butyrophenone analog and should be considered as an estimation of Azaperone's binding profile.[4] The target ranges reflect the desired binding affinities in the development of atypical antipsychotics.[4]
Signaling Pathways
Azaperone's antagonism of the dopamine D2 receptor is central to its neuroleptic effects. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5] Inhibition of this pathway by Azaperone leads to a cascade of downstream effects.
Dopamine D2 Receptor Signaling Cascade
Antagonism of the D2 receptor by Azaperone prevents the binding of endogenous dopamine, thereby inhibiting the dissociation of the Gi/o protein from the receptor. This leads to the following key downstream events:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein typically inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). By blocking this, Azaperone can lead to a relative increase in cAMP levels.[5]
-
Modulation of β-Arrestin Recruitment: D2 receptor activation also leads to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling.[1][6] Antagonists like Azaperone are expected to block dopamine-induced β-arrestin recruitment.[6]
Experimental Protocols
The characterization of Azaperone's CNS effects relies on a combination of in vitro and in vivo experimental techniques. The following sections detail the generalized protocols for two key methodologies.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[7] A competition binding assay is typically used to determine the Ki of an unlabeled drug like Azaperone.
Objective: To determine the binding affinity (Ki) of Azaperone for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]Spiperone (a potent D2 antagonist)
-
Competitor: Azaperone
-
Receptor Source: Homogenates from porcine striatal tissue or a cell line expressing the D2 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter
Protocol:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Spiperone (typically at or below its Kd), and varying concentrations of Azaperone.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]Spiperone against the concentration of Azaperone. The concentration of Azaperone that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of a specific brain region in a living animal.[8] This method can be used to assess the impact of Azaperone on dopamine and serotonin turnover.
Objective: To measure the effect of Azaperone on extracellular dopamine and serotonin levels in the pig striatum.
Materials:
-
Animal Model: Domestic pig
-
Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Microinfusion Pump
-
Fraction Collector
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the striatum of the pig.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer Azaperone, typically via intramuscular injection.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot against time to observe the time-course of Azaperone's effect.
Conclusion
Azaperone's primary mechanism of action in the central nervous system is the antagonism of dopamine D2 receptors. This interaction inhibits downstream signaling pathways, leading to its characteristic sedative and neuroleptic effects. While specific quantitative binding data for Azaperone is limited, the profiles of analogous butyrophenones provide a solid framework for understanding its multi-receptor engagement. The experimental protocols of radioligand binding assays and in vivo microdialysis are fundamental to characterizing the pharmacodynamics of Azaperone and similar compounds. Further research to delineate the precise binding affinities and in vivo neurochemical effects of Azaperone will be instrumental in advancing our understanding of butyrophenone pharmacology and in the development of more targeted neuroleptic agents.
References
- 1. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Azaperol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of Azaperol, the primary and pharmacologically active metabolite of the butyrophenone (B1668137) neuroleptic agent, Azaperone (B1665921). Azaperone is widely used in veterinary medicine as a tranquilizer, particularly in swine, to mitigate stress and aggression. The biotransformation of Azaperone to this compound is a critical aspect of its pharmacological profile and a key consideration in food safety and residue analysis. This document details the metabolic pathway, initial pharmacokinetic and pharmacological assessments, and the analytical methodologies employed for its identification and quantification.
Introduction: The Emergence of a Key Metabolite
Azaperone, a butyrophenone derivative, was developed as a neuroleptic agent for veterinary use, demonstrating significant efficacy in producing psychomotor sedation.[1] Its mechanism of action involves the blockade of dopamine (B1211576) receptors in the brain, and at lower doses, it also acts as a potent α-receptor blocker.[2] During the initial investigations into the pharmacokinetics and metabolism of Azaperone, a primary metabolite was identified and subsequently named this compound.[3] This discovery was pivotal, as this compound was found to be not merely an inactive byproduct but a pharmacologically active compound itself, contributing to the overall sedative effect of the parent drug.[2][4] The characterization of this compound was therefore essential for a complete understanding of Azaperone's in vivo activity and for establishing appropriate withdrawal periods in food-producing animals.
Discovery and Metabolic Pathway
This compound was first identified as a new metabolite of Azaperone in 1976.[3][5] The primary metabolic transformation involves the reduction of the ketone group on the butyrophenone side chain of Azaperone to a secondary alcohol, yielding this compound.[1][2] This biotransformation is a common metabolic route for butyrophenone compounds.
The metabolic conversion of Azaperone to this compound can be visualized as follows:
Caption: Metabolic reduction of Azaperone to this compound.
Further studies have also identified other metabolites, such as 5'-hydroxy-azaperol and 5'-hydroxyazaperone, indicating that hydroxylation of the pyridine (B92270) ring is another metabolic pathway.[6]
Initial Pharmacological and Pharmacokinetic Characterization
The initial characterization of this compound revealed that it possesses neuroleptic activity, although it is less potent than its parent compound, Azaperone.[4] Early studies in rats demonstrated that after intravenous administration of this compound, a portion of the compound is oxidized back to Azaperone, suggesting a reversible metabolic process to some extent.[3]
Pharmacokinetic Profile
The pioneering 1976 study by Rauws et al. provided the first pharmacokinetic data for this compound. Following intravenous administration of a 10 mg/kg dose of this compound to female Wistar rats, the concentrations of both this compound and Azaperone were measured in various organs.[3][7]
Table 1: Concentration of this compound and Azaperone in Rat Tissues Following a 10 mg/kg IV Dose of this compound [7]
| Time (minutes) | Organ | This compound (µg/g) | Azaperone (µg/g) |
| 15 | Liver | 0.65 | 0.01 |
| 30 | Liver | 0.47 | 0.01 |
| 60 | Liver | 0.33 | <0.01 |
| 90 | Liver | 0.16 | Not Detected |
| 15 | Kidney | 1.44 | 0.13 |
| 30 | Kidney | 0.92 | <0.05 |
| 60 | Kidney | 0.22 | Not Detected |
| 90 | Kidney | <0.01 | Not Detected |
| 15 | Brain | 1.18 | 0.06 |
| 30 | Brain | 0.54 | <0.02 |
| 60 | Brain | 0.13 | Not Detected |
| 90 | Brain | <0.01 | Not Detected |
Data extracted from a 1992 WHO report citing Rauws et al., 1976.
The elimination half-life of this compound was determined to be approximately 15 minutes in the brain and kidney, and 45 minutes in the liver.[3] These initial findings highlighted the rapid distribution and elimination of this compound.
Experimental Protocols for Characterization
General Workflow for this compound Characterization
The characterization of this compound from biological samples typically follows a multi-step process:
Caption: General workflow for this compound analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is adapted from modern, validated methods for the simultaneous determination of Azaperone and this compound in animal tissues.[1]
Objective: To extract and quantify this compound from animal tissue (e.g., liver, kidney).
Materials:
-
Animal tissue sample
-
Acetonitrile (ACN)
-
Perchloric acid
-
Phosphate (B84403) buffer (0.05 M, pH 3.0)
-
This compound analytical standard
-
Homogenizer
-
Centrifuge
-
Lyophilizer (or nitrogen evaporator)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Weigh 1 g of tissue into a centrifuge tube.
-
Add 4 mL of acetonitrile.
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate to pellet the solid debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a lyophilizer or a stream of nitrogen.
-
Reconstitute the residue in 20 µL of ethanol.
-
Add 15 µL of perchloric acid for deproteinization.[8]
-
Vortex and centrifuge the sample.
-
The resulting supernatant is ready for HPLC analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound in a blank matrix extract.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Table 2: HPLC-UV Method Validation Parameters [1]
| Parameter | Azaperone | This compound |
| Linearity Range (µg/kg) | 50 - 300 | 50 - 300 |
| Correlation Coefficient (R²) | 0.9985 | 0.9991 |
| LOQ (µg/kg) | 0.25 | 0.12 |
| Recovery (%) | 97.1 - 107.3 | 96.4 - 105.1 |
| Accuracy (%) | < 15 | < 15 |
Conclusion
The discovery of this compound as the primary, pharmacologically active metabolite of Azaperone marked a significant step in understanding the complete in vivo profile of this widely used veterinary tranquilizer. Initial characterization studies in the 1970s established its formation via metabolic reduction and provided the first insights into its pharmacokinetic behavior. Modern analytical techniques have since refined the methods for its detection and quantification, which are crucial for both pharmacological research and regulatory monitoring of food products. This guide provides a foundational understanding of this compound, from its initial discovery to the detailed methodologies used for its characterization, serving as a valuable resource for professionals in the fields of drug metabolism, veterinary pharmacology, and food safety.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new metabolite of the veterinary butyrophenone tranquilizer azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaperol: A Biologically Active Metabolite of Azaperone - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone (B1665921), a butyrophenone (B1668137) neuroleptic, is widely utilized in veterinary medicine for its sedative and anti-aggressive properties, particularly in swine. Its pharmacological effects are not solely attributable to the parent compound but also to its principal active metabolite, azaperol. This technical guide provides a comprehensive overview of this compound's role as a biologically active metabolite of azaperone. It delves into the metabolic pathways, pharmacokinetic profiles, and pharmacodynamic properties of both compounds. Detailed experimental protocols for their quantification and in vitro metabolism studies are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Azaperone (1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one) is a dopamine (B1211576) receptor antagonist belonging to the butyrophenone class of neuroleptics.[1] It is primarily used in veterinary practice to manage stress and aggression in pigs.[2] The biotransformation of azaperone leads to the formation of several metabolites, with this compound being the most significant in terms of biological activity.[3][4] this compound is formed through the reduction of the butanone group of azaperone.[2] While pharmacologically less potent than its parent compound, this compound contributes to the overall sedative and physiological effects observed after azaperone administration.[4] For regulatory purposes, the combined residues of azaperone and this compound are often considered the marker for food safety assessments in treated animals.[4] Understanding the metabolic fate and activity of this compound is therefore crucial for a complete pharmacological and toxicological evaluation of azaperone.
Metabolism of Azaperone
The metabolism of azaperone is extensive and occurs primarily in the liver.[1] The main metabolic transformations include reduction, oxidative N-dearylation, and hydroxylation.[1]
Major Metabolic Pathways
-
Reduction: The most prominent metabolic pathway is the reduction of the butanone side chain of azaperone to form its corresponding alcohol, this compound. This reaction is catalyzed by carbonyl reductases.
-
Oxidative N-Dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) ring and the pyridine (B92270) ring.
-
Hydroxylation: Hydroxylation can occur on the pyridine ring of azaperone and its metabolites.[5]
-
Other Metabolites: Other identified metabolites include hydroxylated derivatives of both azaperone and this compound, such as 5'-hydroxyazaperone and 5'-hydroxy-azaperol, as well as N-dealkylated products.[5][6]
Below is a diagram illustrating the primary metabolic pathways of azaperone.
Caption: Primary metabolic pathways of azaperone.
Pharmacodynamics
Azaperone and, by extension, its active metabolite this compound, exert their effects primarily through the antagonism of dopamine receptors in the central nervous system.
Mechanism of Action: Dopamine Receptor Antagonism
Azaperone is an antagonist of both D1 and D2 dopamine receptors.[7] By blocking these receptors, it interferes with dopamine-mediated neurotransmission, leading to a reduction in motor activity and arousal, which manifests as sedation. The antagonism of D2 receptors is a hallmark of typical antipsychotic drugs.
The following diagrams illustrate the signaling pathways of D1 and D2 dopamine receptors and the effect of an antagonist.
Caption: Dopamine D1 receptor signaling pathway and antagonism.
Caption: Dopamine D2 receptor signaling pathway and antagonism.
Relative Potency
This compound has been shown to be a pharmacologically active metabolite, although its potency is less than that of azaperone.
| Compound | Relative Sedative Effect | Relative Temperature-Lowering Effect |
| Azaperone | 1 | 1 |
| This compound | ~1/4 | ~1/30 |
Pharmacokinetics
The pharmacokinetic profiles of azaperone and this compound have been studied in several species, most notably in pigs and rats.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for azaperone and this compound.
| Species | Compound | Route | Dose | Tmax (h) | t1/2 (h) | Notes |
| Pig | Azaperone | IM | 1 mg/kg | ~0.5 | 1 - 2.5 | Biphasic elimination.[8] |
| Pig | Azaperone + Metabolites | SC | Not specified | 0.75 | 1.5 and 6 | Biphasic elimination for total drug and metabolites. |
| Rat | Azaperone | SC | 1 mg/kg | ~0.5 | - | Rapid elimination from brain and blood.[1] |
| Rat | This compound | IV | 10 mg/kg | - | ~0.25 (brain, kidney), ~0.75 (liver) | Elimination half-life.[1][9] |
Note: Comprehensive data for Cmax, AUC, and bioavailability are not consistently available across studies and species.
Tissue Distribution
Following administration, azaperone is rapidly distributed to various tissues, with the highest concentrations found in the liver and kidney.[8] Levels in the brain are 2- to 6-fold higher than in the blood.[2] this compound concentrations are generally higher than those of azaperone in most tissues, with the exception of the injection site and fat.[2]
Experimental Protocols
This section provides detailed methodologies for the analysis of azaperone and this compound in biological matrices and for in vitro metabolism studies.
Quantification of Azaperone and this compound in Tissues by HPLC
This protocol is adapted from methodologies described for the analysis of azaperone and this compound residues in animal tissues.[10][11][12]
Caption: General workflow for HPLC analysis of azaperone and this compound.
Methodology:
-
Sample Preparation and Homogenization:
-
Weigh 1-2 g of tissue (e.g., liver, muscle, kidney) into a centrifuge tube.
-
Add an appropriate volume of homogenization solvent (e.g., acetonitrile).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet the solid debris.
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant from the homogenized sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute azaperone and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic layer. Repeat the extraction for better recovery.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate or organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a modifier like diethylamine) in an isocratic or gradient elution.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at approximately 245-250 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
-
-
Injection: Inject the reconstituted sample into the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of azaperone and this compound of known concentrations.
-
Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.
-
In Vitro Metabolism of Azaperone
This protocol outlines a general procedure for studying the metabolism of azaperone using liver microsomes.[2][13]
Caption: Workflow for in vitro metabolism study of azaperone.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine:
-
Liver microsomes (from the species of interest, e.g., pig or rat).
-
A buffered solution (e.g., phosphate buffer, pH 7.4).
-
Azaperone solution (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%).
-
An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH-generating system or NADPH.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which will also precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system to separate and identify the parent drug and its metabolites.
-
-
Metabolite Identification:
-
Identify metabolites by comparing their retention times and mass spectra with those of authentic standards (if available) and by interpreting the fragmentation patterns in the mass spectra.
-
Conclusion
This compound is a key biologically active metabolite of azaperone, contributing significantly to its overall pharmacological profile. A thorough understanding of its formation, pharmacokinetics, and pharmacodynamics is essential for researchers and professionals involved in drug development and veterinary medicine. The data and protocols presented in this guide offer a solid foundation for further investigation into the nuanced roles of azaperone and this compound. Future research should focus on obtaining more precise quantitative data on the receptor binding affinities and enzyme kinetics of this compound to further elucidate its contribution to the therapeutic and potential adverse effects of azaperone.
References
- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 925. Azaperone (WHO Food Additives Series 41) [inchem.org]
Species-specific metabolism of Azaperone to Azaperol
An In-Depth Technical Guide to the Species-Specific Metabolism of Azaperone (B1665921) to Azaperol
Introduction
Azaperone is a neuroleptic tranquilizer from the butyrophenone (B1668137) class, primarily utilized in veterinary medicine to manage aggression and stress in pigs.[1][2][3] Its pharmacological activity is mediated through the blockade of dopamine (B1211576) receptors in the central nervous system.[4] The biotransformation of azaperone is a critical determinant of its efficacy and safety, leading to the formation of several metabolites. Among these, this compound, the reduced form of the parent compound, is of significant interest as it retains pharmacological activity.[2][5]
Understanding the species-specific variations in the metabolic conversion of azaperone to this compound is paramount for drug development, toxicological assessment, and establishing appropriate withdrawal times for food-producing animals. This technical guide provides a comprehensive overview of the metabolic pathways of azaperone, details species-dependent quantitative differences, and outlines the experimental protocols used to derive this data.
Primary Metabolic Pathways of Azaperone
The metabolism of azaperone is extensive and proceeds via several key pathways. In vitro studies using liver fractions have identified three major routes of biotransformation:
-
Reduction of the butanone side chain: This is the primary focus of this guide, yielding the active metabolite this compound.[6]
-
Oxidative N-dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) ring and the fluorophenyl group.[6]
-
Hydroxylation of the pyridine (B92270) ring: This reaction introduces a hydroxyl group onto the pyridine moiety of the molecule.[6][7]
These pathways are not mutually exclusive, and further metabolism of the primary metabolites can occur. The following diagram illustrates the principal metabolic transformations of azaperone.
Caption: Primary metabolic pathways of Azaperone.
Species-Specific Differences in Azaperone Metabolism
Significant quantitative differences in the metabolic profile of azaperone have been observed between species, most notably between pigs and rats. These differences are evident in in vitro studies using liver supernatant fractions. While the same metabolites are generally formed in both species, their relative proportions vary considerably.[6]
In rat liver preparations, the reduction of the butanone group to form this compound is a more dominant pathway compared to pigs.[6] Conversely, the reductive pathway of the butyrophenone, in general, predominates to a greater degree in the pig than in the rat when considering downstream metabolites.[6]
Data Presentation: Quantitative Comparison of In Vitro Metabolism
The following table summarizes the quantitative data from comparative in vitro metabolism studies conducted on pig and rat liver 16,000 x g supernatant fractions. The data represents the percentage of total radioactivity in the incubation mixture attributed to each metabolite after a one-hour incubation.
| Metabolite | Pig Liver Supernatant (% of Radioactivity) | Rat Liver Supernatant (% of Radioactivity) | Primary Metabolic Pathway |
| This compound | 11% | 22% | Reduction |
| Oxidative N-dearylation Products | 17% | 8% | Oxidative N-dearylation |
| Pyridine Ring Hydroxylation Products | 12% | 15% | Hydroxylation |
| Data sourced from Meuldermans et al., as cited in the FAO report.[6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the species-specific metabolism of azaperone.
Protocol 1: In Vitro Metabolism using Liver S9 or Supernatant Fractions
This protocol describes a typical workflow for assessing the metabolism of azaperone using subcellular liver fractions, which contain a rich complement of metabolic enzymes.[8][9][10]
Caption: Experimental workflow for in vitro metabolism studies.
Detailed Methodology:
-
Preparation of Liver Supernatant (S16 Fraction):
-
Excise livers from the subject species (e.g., Wistar rat, pig) immediately after euthanasia and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4).[8]
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.[8]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[6]
-
Carefully collect the resulting supernatant (S16 fraction) and determine its protein content using a standard method like the BCA assay.[8] The fraction can be stored at -80°C until use.[8]
-
-
Incubation:
-
Prepare an incubation mixture containing the liver supernatant, a buffered solution, and a cofactor generating system (e.g., NADPH, UDPGA).
-
The substrate, such as tritiated azaperone, is added to initiate the reaction. A typical substrate concentration used in studies is around 11.8 µg of ³H-Azaperone.[6]
-
Incubate the mixture in a shaking water bath at 37°C for a specified time, typically 60 minutes.[6]
-
-
Sample Extraction and Analysis:
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) or by placing the reaction tubes on ice and lowering the pH.[6]
-
Metabolites are then extracted from the aqueous phase using an organic solvent extraction scheme.[6]
-
The extracts are concentrated, and the metabolites are separated, identified, and quantified using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or high-performance liquid chromatography (HPLC).[6][11]
-
Protocol 2: Quantification of Azaperone and this compound by HPLC
This protocol outlines a common method for the simultaneous determination of azaperone and its metabolite, this compound, in animal tissues.[12][13][14]
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize tissue samples (e.g., liver, muscle, kidney) in a solvent like acetonitrile.[11][13][14] For some matrices, initial solubilization in NaOH may be performed.[12]
-
Centrifuge the homogenate to pellet proteins and cellular debris.[13]
-
The supernatant containing the analytes can be further purified using solid-phase extraction (SPE).[2][11] The extract is loaded onto an SPE cartridge, washed, and the analytes are eluted with a suitable solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).[11]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase or a suitable solvent like ethanol.[11][13]
-
-
Chromatographic Conditions:
-
Chromatograph: A standard high-performance liquid chromatography system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB C-18, 150 × 4.6 mm, 5 µm) is commonly used.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 mol/L phosphate (B84403) buffer, pH 3.0) and an organic modifier like acetonitrile.[13] A typical isocratic mobile phase might be an acetonitrile-0.025% aqueous diethylamine (B46881) mixture (2:3, v/v).[12]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength of approximately 245-250 nm.[12][13]
-
-
Quantification:
-
Prepare calibration curves using standards of azaperone and this compound of known concentrations.
-
Quantify the amount of each analyte in the samples by comparing their peak heights or areas to the calibration curve.[12] The method should be validated for linearity, accuracy, precision, and recovery.[13]
-
Conclusion
The metabolism of azaperone to its active metabolite this compound exhibits significant quantitative differences across species. As demonstrated by in vitro studies, rats show a higher propensity to form this compound via direct reduction of the butanone side chain compared to pigs.[6] These variations underscore the importance of selecting appropriate animal models in preclinical drug development and toxicology studies. The detailed experimental and analytical protocols provided herein serve as a foundational guide for researchers investigating the pharmacokinetics and metabolism of azaperone and related butyrophenone compounds. A thorough understanding of these species-specific metabolic profiles is crucial for ensuring the safe and effective use of azaperone in its target veterinary species.
References
- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. Azaperone - Wikipedia [en.wikipedia.org]
- 4. Use of Azaperone - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 10. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neurochemical Pathways Affected by Azaperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone (B1668137) neuroleptic, exerts its primary pharmacological effects through the modulation of multiple neurochemical pathways in the central nervous system. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades affected by Azaperone, with a focus on the dopaminergic, serotonergic, and adrenergic systems. Through a synthesis of available preclinical data, this document outlines the receptor binding profile of Azaperone, its influence on neurotransmitter turnover, and its impact on key intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of Azaperone's neuropharmacological profile for researchers and professionals in drug development.
Introduction
Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic agent utilized primarily in veterinary medicine as a tranquilizer. Its sedative and antiemetic properties stem from its interaction with various neurochemical systems. Understanding the intricacies of these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics with refined pharmacological profiles. This guide delves into the core neurochemical pathways affected by Azaperone, providing detailed data and methodologies for the scientific community.
Dopaminergic System Modulation
The hallmark of Azaperone's pharmacological action is its potent antagonism of dopamine (B1211576) D2 receptors. This interaction is central to its sedative and antipsychotic-like effects.
Receptor Binding Profile
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Butyrophenones
| Receptor | Haloperidol |
| Dopamine D1 | 45 |
| Dopamine D2 | 0.89 - 7.42[1][2] |
| Dopamine D4 | ~5.1 |
| Serotonin (B10506) 5-HT1A | - |
| Serotonin 5-HT2A | ~2.6 (ED50, mg/kg)[3] |
| Adrenergic α1 | 0.42 (ED50, mg/kg)[3] |
| Adrenergic α2c | Moderate Affinity |
Note: Data for Haloperidol is provided for comparative purposes. Specific Ki values for Azaperone are not consistently reported in the available literature.
Dopamine Turnover
Antagonism of D2 receptors by Azaperone leads to an increase in the synthesis, release, and metabolism of dopamine in the striatum. This is a compensatory response to the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release. The increased metabolism of dopamine results in elevated levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Downstream Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by Azaperone disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Serotonergic System Interaction
Azaperone's interaction with the serotonergic system, although less potent than its effects on dopamine receptors, contributes to its overall neuropharmacological profile.
Receptor Binding Profile
Butyrophenones as a class can exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor. While specific Ki values for Azaperone at various serotonin receptors are not consistently available, its structural class suggests potential interactions.
Serotonin Turnover
The impact of Azaperone on serotonin (5-HT) turnover and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is not as well-characterized as its effects on the dopaminergic system. However, interactions at 5-HT2A receptors could modulate the release of other neurotransmitters, including dopamine.
Downstream Signaling
5-HT2A receptors are Gq/11-coupled GPCRs. Antagonism of these receptors by Azaperone would block the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Adrenergic System Interaction
Azaperone also demonstrates notable effects on the adrenergic system, primarily through the antagonism of alpha-1 adrenergic receptors.
Receptor Binding Profile
Azaperone exhibits antagonist activity at α1-adrenergic receptors, which contributes to its sedative effects and can lead to side effects such as hypotension.
Downstream Signaling
Alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Similar to 5-HT2A receptors, their antagonism by Azaperone inhibits the PLC-IP3/DAG signaling cascade.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Azaperone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled Azaperone.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of Azaperone that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of Azaperone on the extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions.
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal (e.g., rat).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of Azaperone.
-
Neurochemical Analysis: Analyze the dialysate samples for concentrations of dopamine, serotonin, DOPAC, HVA, and 5-HIAA using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).
-
Data Analysis: Express the post-drug neurotransmitter and metabolite levels as a percentage of the baseline pre-drug levels.
Conclusion
Azaperone's neurochemical profile is dominated by its potent antagonism of dopamine D2 receptors, which is the primary mechanism underlying its sedative and tranquilizing effects. Its interactions with D1, 5-HT2A, and α1-adrenergic receptors further contribute to its complex pharmacology. This technical guide provides a foundational understanding of the neurochemical pathways affected by Azaperone, offering valuable insights for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific binding affinities and in vivo neurochemical consequences of Azaperone administration to refine our understanding of its therapeutic and adverse effects.
References
- 1. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
The Role of Azaperol in the Sedative Effects of Azaperone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone, a butyrophenone (B1668137) neuroleptic, is widely utilized in veterinary medicine, particularly in swine, for its potent sedative and anti-aggressive properties. Its mechanism of action is primarily attributed to the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Following administration, Azaperone is metabolized into several compounds, with Azaperol being a principal metabolite. Notably, this compound itself exhibits pharmacological activity, contributing to the overall sedative profile of the parent drug. This technical guide provides a comprehensive analysis of the role of this compound in the sedative effects of Azaperone, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and drug development.
Data Presentation
Comparative Potency and Receptor Binding Affinities
The sedative effect of Azaperone is significantly more potent than that of its metabolite, this compound. Quantitative data on the relative sedative potency and receptor binding affinities are crucial for understanding the contribution of this compound to the overall pharmacological effect of Azaperone.
Table 1: Comparative Sedative Potency of Azaperone and this compound
| Compound | Relative Sedative Potency | Source |
| Azaperone | 1 | [1] |
| This compound | ~0.25 | [1] |
Table 2: Receptor Binding Affinities (Ki in nM) of Azaperone
| Receptor | Azaperone Ki (nM) | Reference(s) |
| Dopamine D2 | Data not found | Azaperone is a known potent D2 antagonist[2][3] |
| Serotonin (B10506) 5-HT1A | Data not found | Butyrophenones can have affinity for 5-HT1A receptors |
| Alpha-1 Adrenergic | Data not found | Azaperone exhibits alpha-1 adrenergic blocking activity[1] |
Note: Specific Ki values for Azaperone and this compound at these receptors were not found in the reviewed literature. The table reflects the known receptor interactions of Azaperone. Further research is required to quantify the specific binding affinities.
Signaling Pathways and Metabolism
The sedative and antipsychotic effects of Azaperone are primarily mediated through its antagonism of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in neuronal excitability. Azaperone undergoes metabolic transformation in the liver, with the reduction of its butanone group leading to the formation of this compound.
The above diagram illustrates the antagonistic action of Azaperone and its metabolite, this compound, on the dopamine D2 receptor signaling pathway, which is central to their sedative effects. It also depicts the metabolic conversion of Azaperone to this compound.
Experimental Protocols
In Vivo Assessment of Sedative Efficacy in Swine
This protocol is adapted from studies evaluating the sedative effects of Azaperone in pigs.
Objective: To quantify and compare the sedative effects of Azaperone and this compound in a swine model.
Animals: Weaned piglets of a specific age and weight range.
Experimental Design:
-
Acclimatization: Animals are acclimatized to the housing and handling conditions for a set period before the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups:
-
Control (vehicle administration)
-
Azaperone (at various doses)
-
This compound (at various doses)
-
-
Administration: The test compounds are administered via a specified route (e.g., intramuscularly or orally).
-
Sedation Scoring: Sedation levels are assessed at predetermined time points post-administration using a standardized scoring system. A common method involves evaluating the pig's response to a standardized auditory or tactile stimulus.
Sedation Scoring Scale (Example):
| Score | Description |
| 0 | No sedation, alert and responsive. |
| 1 | Mild sedation, slight drowsiness, but easily aroused. |
| 2 | Moderate sedation, drowsy, reluctant to move, but responsive to stimuli. |
| 3 | Deep sedation, asleep, arousable only with strong stimuli. |
| 4 | Anesthesia, unresponsive to stimuli. |
Data Analysis: The sedation scores are analyzed to determine the onset, duration, and depth of sedation for each compound and dose. Dose-response curves can be generated to compare the potency of Azaperone and this compound.
In Vitro Radioligand Binding Assay for Receptor Affinity
This protocol outlines the general procedure for determining the binding affinity (Ki) of Azaperone and this compound for specific neurotransmitter receptors.
Objective: To determine the Ki values of Azaperone and this compound for dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compounds (Azaperone and this compound) at various concentrations.
-
Assay buffer and filtration apparatus.
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in an assay buffer to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound, the primary active metabolite of Azaperone, plays a discernible but lesser role in the overall sedative effects of the parent compound. With a sedative potency approximately one-quarter that of Azaperone, its contribution is significant but secondary. The primary mechanism of action for both compounds is the antagonism of dopamine D2 receptors, leading to a reduction in neuronal excitability and subsequent sedation. While the precise binding affinities of this compound at various relevant receptors remain to be fully elucidated, this guide provides a foundational understanding of its role, supported by comparative potency data and detailed experimental frameworks. Further quantitative analysis of this compound's receptor binding profile is warranted to fully characterize its pharmacological and toxicological significance. This will enable a more complete understanding of Azaperone's in vivo activity and inform the development of safer and more effective sedative agents.
References
The Structure-Activity Relationship of Azaperol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperol is a principal and pharmacologically active metabolite of Azaperone, a butyrophenone (B1668137) neuroleptic agent predominantly used in veterinary medicine as a tranquilizer for swine.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its pharmacological profile and for the rational design of novel therapeutic agents with improved efficacy and safety. This guide provides a comprehensive overview of the SAR of this compound, focusing on its interaction with key neurotransmitter receptors, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Azaperone and its metabolite, this compound, belong to the butyrophenone class of compounds, which are known for their antipsychotic properties.[3] The primary mechanism of action for this class of drugs is the antagonism of the dopamine (B1211576) D2 receptor.[4] Many butyrophenones also exhibit affinity for other receptors, including serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to their broad pharmacological effects.[5]
Core Structure-Activity Relationships of Butyrophenones
The pharmacological activity of butyrophenones is intrinsically linked to their chemical structure. Key structural features that govern their interaction with target receptors include:
-
The Fluorinated Phenyl Ring: A fluoro-substituent at the para-position of the phenyl ring is a common feature and is associated with enhanced antipsychotic activity.[6]
-
The Butyrophenone Moiety: The four-carbon chain with a carbonyl group (or a hydroxyl group in the case of this compound) is critical for activity. Shortening or lengthening this chain generally leads to a decrease in potency.[6]
-
The Tertiary Amino Group: A basic nitrogen atom, typically incorporated into a piperidine (B6355638) or piperazine (B1678402) ring, is essential for receptor binding. This nitrogen is believed to interact with a conserved aspartate residue in the transmembrane domain of aminergic G protein-coupled receptors.[7]
-
The 4-Aryl Piperidine/Piperazine Moiety: The nature of the substituent at the 4-position of the piperidine or piperazine ring significantly influences the receptor binding profile and selectivity.[6]
Quantitative Data on Receptor Binding
While specific Ki or IC50 values for this compound are not extensively documented, the data for the parent compound, Azaperone, and other butyrophenones provide valuable insights into the expected receptor binding profile. Butyrophenones are well-characterized as high-affinity antagonists of the dopamine D2 receptor.[8] Azaperone itself is known to bind to both D1 and D2 dopamine receptors.[9]
For context, the following table summarizes the binding affinities (Ki values) of the parent compound, Azaperone, and a representative butyrophenone, Haloperidol, at various receptors. It is important to note that the binding profile of this compound may differ.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D1 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Azaperone | Binds to D1 and D2 receptors[9] | Binds to D1 and D2 receptors[9] | - |
| Haloperidol | ~1-2 | >1000 | ~20-50 |
Data for Haloperidol is compiled from various sources and represents approximate values.
Experimental Protocols
The characterization of the interaction of compounds like this compound with their target receptors typically involves in vitro binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone at a concentration near its Kd).
-
Varying concentrations of the unlabeled test compound (this compound) or a reference compound.
-
The membrane preparation containing the D2 receptors.
-
-
-
Incubation:
-
The plate is incubated at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation. For an antagonist like this compound is expected to be, this assay would measure its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Caption: Potential antagonism of the 5-HT2A receptor signaling pathway.
Activation of the 5-HT2A receptor by serotonin leads to the activation of phospholipase C (PLC) via the Gq/11 protein. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream events that modulate neuronal activity. Antagonism of this pathway by butyrophenones can contribute to their antipsychotic effects and may reduce the incidence of extrapyramidal side effects.
Conclusion
The structure-activity relationship of this compound, as a metabolite of Azaperone and a member of the butyrophenone class, is centered on its interaction with dopamine D2 receptors. The key structural motifs, including the p-fluorophenyl group, the modified butyryl chain with a hydroxyl group, and the tertiary amine within a piperazine ring, collectively determine its binding affinity and functional activity. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established SAR for butyrophenones provides a strong framework for predicting its pharmacological profile. The primary mechanism of action involves the antagonism of D2 receptor-mediated signaling, leading to a reduction in dopaminergic neurotransmission. Further characterization of this compound and its analogs using the detailed experimental protocols outlined in this guide will be instrumental in advancing our understanding of this compound and in the development of new and improved neuroleptic agents.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Azaperol
Introduction
Azaperol is the major metabolite of azaperone (B1665921), a butyrophenone (B1668137) neuroleptic drug used as a tranquilizer in veterinary medicine, particularly for pigs. Monitoring the residue levels of this compound in animal-derived food products is crucial for ensuring food safety. This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in animal tissues.
Principle
This method utilizes reversed-phase HPLC with UV-Vis detection for the separation and quantification of this compound. The sample preparation involves homogenization, protein precipitation, and extraction of the analyte from the tissue matrix. The chromatographic separation is achieved on a C18 column with a gradient elution program.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Zorbax SB C-18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 mol/L Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-7 min: 10-50% B, 7-9 min: 50-10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 245 nm |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
Method Validation Parameters
The method was validated for linearity, limit of quantitation (LOQ), accuracy, and recovery. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 50 - 300 µg/kg |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.12 µg/kg[1][2][3][4] |
| Accuracy (% Bias) | < 15%[1][2][3] |
| Recovery | 85 - 115%[1][2][3] |
A separate study presented a method with a linearity range of 0.05 to 2 µg/mL and a lower limit of quantification of 0.025 µg/g, with recoveries of over 72% from various animal tissues.[5]
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 50, 100, 150, 200, 250, and 300 µg/L).
2. Sample Preparation from Animal Tissue
-
Homogenization: Weigh 1 g of the minced animal tissue (e.g., kidney or liver) into a centrifuge tube. Add 4 mL of acetonitrile.[1][3][4] Homogenize the sample for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 12,000 rpm (13,680 x g) for 15 minutes.[1]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Lyophilization: Evaporate the acetonitrile from the supernatant using a lyophilizer at 50 °C.[1][4]
-
Reconstitution: Dissolve the residue in 20 µL of ethanol.[1][3][4]
-
Deproteinization: Add 15 µL of perchloric acid to precipitate proteins.[1][2][3][4]
-
Final Centrifugation: Centrifuge the sample at 12,000 rpm (13,680 x g) for 10 minutes.[1]
-
Injection: Collect the supernatant and inject 5 µL into the HPLC system.
Diagrams
Caption: Experimental workflow for this compound detection by HPLC.
Caption: Key parameters for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Azaperol in Animal Tissue using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperol is the primary metabolite of Azaperone, a butyrophenone (B1668137) tranquilizer used in veterinary medicine, particularly in swine, to reduce stress and aggression. Monitoring the residue levels of both Azaperone and this compound in animal-derived food products is crucial for ensuring food safety and regulatory compliance. While liquid chromatography methods are commonly employed for the analysis of these compounds, Gas Chromatography-Mass Spectrometry (GC/MS) offers a robust and highly specific alternative, particularly due to its high resolving power and sensitive detection capabilities. This application note details a proposed method for the extraction and quantitative analysis of this compound in animal tissues using GC/MS.
Principle
This method involves the extraction of this compound from homogenized animal tissue using a liquid-liquid extraction (LLE) procedure. Due to the presence of a polar hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for optimal separation and detection by GC/MS. Silylation is a common derivatization technique for this purpose, converting the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether. The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC/MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Homogenizer: High-speed tissue homogenizer.
-
Centrifuge: Capable of reaching at least 4000 x g.
-
Evaporator: Nitrogen evaporator or rotary evaporator.
-
Vortex Mixer
-
Glassware: Centrifuge tubes, conical vials, autosampler vials with inserts.
-
Syringe filters: 0.22 µm.
Reagents and Standards
-
Solvents: Acetonitrile (B52724), n-hexane, ethyl acetate (B1210297) (all HPLC or GC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Internal Standard (IS): A suitable deuterated analog of this compound or another compound with similar chemical properties and retention time.
-
This compound analytical standard
-
Reagent Water: Deionized or distilled water.
-
Sodium Sulfate (anhydrous)
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound and the internal standard in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions at various concentrations by serial dilution for calibration curves.
Sample Preparation
-
Homogenization: Weigh 2.0 g of the tissue sample (e.g., liver, kidney, muscle) into a centrifuge tube. Add 8 mL of acetonitrile and homogenize for 1-2 minutes.
-
Extraction: Vortex the homogenate for 5 minutes and then centrifuge at 4000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the acetonitrile supernatant to a new centrifuge tube. Add 5 mL of n-hexane and vortex for 2 minutes to remove lipids. Centrifuge at 4000 x g for 5 minutes.
-
Collection: Carefully collect the lower acetonitrile layer and transfer it to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate.
Derivatization
-
To the reconstituted extract, add 50 µL of the silylation reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC/MS analysis.
GC/MS Conditions
The following are typical starting parameters that may require optimization:
| Parameter | Setting |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - specific ions for derivatized this compound and the internal standard should be determined experimentally. |
Method Validation Parameters
The analytical method should be validated according to international guidelines (e.g., ICH). The following parameters are crucial for ensuring the reliability of the results. The table below presents typical performance characteristics for the analysis of this compound, based on published HPLC methods, which can be considered target values for the GC/MS method validation.[1][2]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The method should be linear over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | < 1 µg/kg | The lowest concentration of analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | < 2.5 µg/kg | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[2] |
| Accuracy (Recovery) | 85-115% | The closeness of the measured value to the true value, often expressed as percent recovery.[1] |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3] |
| Specificity | No interferences at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Data Presentation
Quantitative data for method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/kg) | Peak Area Ratio (Analyte/IS) |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (R²) | >0.99 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/kg) | Mean Measured Concentration (µg/kg) (n=6) | Recovery (%) | RSD (%) |
| 10 | Example Value | Example Value | Example Value |
| 50 | Example Value | Example Value | Example Value |
| 100 | Example Value | Example Value | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by GC/MS.
Signaling Pathway (Logical Relationship)
Caption: Logical steps for GC/MS analysis of this compound.
References
Application Note: Quantification of Azaperol in Porcine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone (B1665921), a butyrophenone (B1668137) tranquilizer, is utilized in the swine industry to mitigate aggression and stress.[1][2] Following administration, Azaperone is metabolized to Azaperol, a pharmacologically active metabolite.[3][4] Monitoring the residue levels of both Azaperone and its metabolite, this compound, in edible porcine tissues is crucial for ensuring food safety and adhering to regulatory standards. The European Union has established a Maximum Residue Limit (MRL) for the sum of Azaperone and this compound in porcine tissues (muscle, fat, liver, and kidney) at 100 µg/kg.[2][3] This application note provides a detailed protocol for the quantification of this compound in various porcine tissues using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method.
Signaling Pathway of Azaperone
Azaperone functions primarily as a dopamine (B1211576) antagonist, specifically targeting D2-like dopamine receptors in the brain's mesolimbic and nigrostriatal pathways.[1][5] By blocking these receptors, Azaperone reduces the response to environmental stimuli without causing significant motor impairment, leading to its tranquilizing effect.[1] It also exhibits some antihistaminic and anticholinergic properties.[2][4]
Caption: Azaperone's mechanism of action as a dopamine D2 receptor antagonist.
Experimental Protocols
This section details the methodology for sample preparation and HPLC analysis for the quantification of this compound in porcine tissues.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Weigh 1 gram of porcine tissue (muscle, liver, kidney, or fat) and homogenize it using a grinder.[4]
-
Extraction: Add 4 mL of acetonitrile (B52724) to the homogenized sample and mix continuously. Vortex the mixture for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.[4]
-
Solid-Phase Extraction:
-
Condition an SPE cartridge.
-
Add 10% NaCl to the supernatant from the extraction step and load it onto the conditioned SPE cartridge.[3]
-
Wash the cartridge to remove interfering substances.
-
Elute Azaperone and this compound from the cartridge.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 70°C.[4] Reconstitute the dried extract in 300 µL of a 1:1 solution of acetonitrile and 10 mM sulphuric acid.[4]
HPLC Analysis
-
Instrumentation: An HPLC system equipped with an isocratic pump, automatic injector, and a UV-VIS detector is required.[4]
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (55:45) with sulfuric acid.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV detection at 245 nm.[6]
-
Injection Volume: 100 µL.[4]
-
Retention Times: Under these conditions, the approximate retention times are 4.95 minutes for Azaperone and 7.5 minutes for this compound.[4]
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound in porcine tissue.
Caption: Workflow for this compound quantification in porcine tissue.
Data Presentation
The following tables summarize the quantitative data for Azaperone and this compound in various porcine tissues after a single oral administration of 4 mg/kg body weight of Azaperone.[3][4]
Table 1: Mean Concentrations (µg/g) of Azaperone and this compound in Porcine Tissues
| Tissue | Time Post-Administration (hours) | Azaperone (µg/g) | This compound (µg/g) | Total (Azaperone + this compound) (µg/g) |
| Liver | 6 | 0.025 ± 0.007 | 0.035 ± 0.005 | 0.060 ± 0.010 |
| 24 | 0.010 ± 0.003 | 0.015 ± 0.004 | 0.025 ± 0.006 | |
| 48 | 0.005 ± 0.001 | 0.008 ± 0.002 | 0.013 ± 0.003 | |
| Kidney | 6 | 0.020 ± 0.006 | 0.030 ± 0.008 | 0.050 ± 0.012 |
| 24 | 0.008 ± 0.002 | 0.012 ± 0.003 | 0.020 ± 0.005 | |
| 48 | 0.003 ± 0.001 | 0.005 ± 0.001 | 0.008 ± 0.002 | |
| Muscle | 6 | 0.015 ± 0.004 | 0.020 ± 0.005 | 0.035 ± 0.008 |
| 24 | 0.006 ± 0.002 | 0.009 ± 0.002 | 0.015 ± 0.004 | |
| 48 | 0.002 ± 0.001 | 0.003 ± 0.001 | 0.005 ± 0.002 | |
| Skin + Fat | 6 | 0.018 ± 0.005 | 0.022 ± 0.006 | 0.040 ± 0.010 |
| 24 | 0.007 ± 0.002 | 0.010 ± 0.003 | 0.017 ± 0.005 | |
| 48 | 0.003 ± 0.001 | 0.004 ± 0.001 | 0.007 ± 0.002 |
Data presented as mean ± standard deviation.
Table 2: Method Validation Parameters for HPLC Quantification
| Parameter | Azaperone | This compound |
| Limit of Detection (LOD) | 0.002 µg/g | 0.003 µg/g |
| Limit of Quantification (LOQ) | 0.010 µg/g | 0.010 µg/g |
| Recovery | > 99% | > 89% |
| Within-day Precision (CV) | < 2.37% | < 10.18% |
| Day-to-day Precision (CV) | < 2.37% | < 10.18% |
| CV: Coefficient of Variation[4] |
Conclusion
The described HPLC method with UV detection provides a robust and sensitive protocol for the quantification of this compound in porcine tissues. The sample preparation procedure involving solid-phase extraction is effective in removing matrix interferences, ensuring accurate and reproducible results. The provided quantitative data demonstrates the depletion of Azaperone and its metabolite this compound over time in various tissues, with all measured concentrations falling below the established MRL of 100 µg/kg (0.1 µg/g) at 6 hours post-administration.[2][4] This protocol is suitable for routine monitoring and research applications in food safety and veterinary drug development.
References
- 1. Use of Azaperone - VIN [vin.com]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of Azaperone - VIN [vin.com]
- 6. Blockade and reversal of swimming-induced paralysis in C. elegans by the antipsychotic and D2-type dopamine receptor antagonist azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azaperone and Azaperol Residue Analysis in Food-Producing Animals
Introduction
Azaperone (B1665921) is a butyrophenone (B1668137) tranquilizer primarily used in swine to manage aggression and stress, particularly during transport.[1][2][3] Its use in food-producing animals necessitates the monitoring of its residues and that of its main metabolite, azaperol, to ensure food safety.[1][2][3] In vivo, azaperone is metabolized to this compound, which also possesses pharmacological activity.[1][2][3] Regulatory bodies in various regions, including the European Union and Canada, have established Maximum Residue Limits (MRLs) for the sum of azaperone and this compound in edible tissues of swine.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of azaperone and this compound residues in tissues from food-producing animals.
Regulatory Context and Maximum Residue Limits (MRLs)
The MRL for the sum of azaperone and this compound residues in the European Union for porcine tissues (muscle, skin with fat, liver, and kidney) is 100 µg/kg.[1][2][3] Similarly, Canada has set MRLs for the sum of azaperone and this compound at 0.1 ppm (100 µg/kg) for kidney and liver of swine, and 0.06 ppm (60 µg/kg) for muscle and skin with fat of swine.[4][5] The Codex Alimentarius also lists an MRL of 60 µg/kg for azaperone in pork muscle.[6]
Quantitative Data Summary
Table 1: Maximum Residue Limits (MRLs) for Azaperone and this compound
| Regulatory Body | Animal | Tissue | MRL (µg/kg) | Marker Residue |
| European Union | Swine | Muscle, Skin + Fat, Liver, Kidney | 100 | Sum of Azaperone and this compound |
| Health Canada | Swine | Kidney, Liver | 100 | Sum of Azaperone and this compound |
| Health Canada | Swine | Muscle, Skin and Fat | 60 | Sum of Azaperone and this compound |
| Codex Alimentarius | Swine | Muscle | 60 | Azaperone |
Table 2: Performance Characteristics of Analytical Methods
| Method | Analyte | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) |
| HPLC-UV | Azaperone | 2.5 | 1.0 | 97.1 - 107.3 |
| HPLC-UV | This compound | 1.2 | 0.4 | 96.4 - 105.1 |
| HPLC (Validated) | Azaperone & this compound | 10 | - | >89.54 |
| LC-MS/MS | Azaperone & this compound | 0.025 (µg/g) | - | >72 |
Experimental Protocols
Several analytical methods have been developed for the simultaneous determination of azaperone and this compound in animal tissues, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11]
Protocol 1: Analysis of Azaperone and this compound in Swine Tissues by HPLC-UV
This protocol is based on a method developed for the simultaneous determination of azaperone and this compound in animal kidneys and livers.[8]
1. Sample Preparation
-
Weigh 1 g of homogenized tissue sample.
-
Add 4 mL of acetonitrile (B52724) and vortex for 15 minutes.[2][3]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a lyophilizer.[8]
-
Reconstitute the residue in 20 µL of ethanol.[8]
-
Add 15 µL of perchloric acid for deproteinization.[8]
-
Inject the prepared sample into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 column (e.g., Gemini 5 µm, 4.6 mm x 150 mm)[2]
-
Mobile Phase:
-
Component A: 0.05 mol/L phosphate (B84403) buffer, pH 3.00[8]
-
Component B: Acetonitrile[8]
-
-
Flow Rate: 1.2 mL/min[2]
-
Detection: UV at 245 nm[8]
-
Injection Volume: 100 µL[2]
3. Validation Parameters
Protocol 2: Analysis of Azaperone and this compound in Swine Liver by GC-MS
This protocol is based on a confirmation method for azaperone and its metabolite in swine liver.[7]
1. Sample Preparation
-
Grind swine liver tissue with dry ice.[7]
-
Extract the drug from the tissue by adding acetonitrile.[7]
-
Add sodium chloride buffer to the extract.[7]
-
Perform Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) and then sodium phosphate buffer.[7]
-
Load the aqueous extract onto the SPE cartridge.[7]
-
Wash the cartridge.
-
Elute azaperone and this compound residues with 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297).[7]
-
-
Evaporate the eluate to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.[7]
2. GC-MS Conditions
-
Analytical Column: DB-1[7]
-
Ionization Mode: Electron Ionization (EI)[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM)[7]
-
Monitored Ions: Parent ion, base peak ion, and one diagnostic fragment ion for both compounds.[7]
Protocol 3: Analysis of Azaperone and this compound in Various Animal Tissues by LC-MS/MS
This protocol provides a general workflow for the sensitive and selective analysis of azaperone and this compound using LC-MS/MS, a widely utilized technique for residue analysis.[11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize the tissue sample.
-
Spike with an internal standard if available.
-
Solubilize the sample in 1 mol/L NaOH.[9]
-
Extract with hexane (B92381).[9]
-
Transfer the analytes to 0.1 mol/L H₂SO₄.[9]
-
Re-extract with hexane under mild basic conditions.[9]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: ODS (C18) column[9]
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.025% aqueous diethylamine) in a gradient or isocratic elution.[9]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for azaperone and this compound should be determined by direct infusion of standards.
Signaling Pathways and Experimental Workflows
Azaperone acts by blocking dopamine (B1211576) and α-receptors in the brain, leading to a sedative effect.[2] The metabolism of azaperone to this compound is a key pathway to consider in residue analysis.
Caption: Metabolic reduction of azaperone to this compound.
Caption: General workflow for residue analysis.
Caption: Detailed Solid-Phase Extraction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. redalyc.org [redalyc.org]
- 4. Proposal to Amend the List of Maximum Residue Limits for Veterinary Drugs in Foods - Proposed MRL 2023-1 - Canada.ca [canada.ca]
- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 6. uyirgene.com [uyirgene.com]
- 7. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cmro.in [cmro.in]
Solid-Phase Extraction of Azaperol from Biological Matrices: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of azaperol from various biological matrices, primarily focusing on porcine tissues. This compound is the primary metabolite of the sedative azaperone (B1665921), and its quantification is crucial for pharmacokinetic studies, residue analysis, and food safety assessments. The following sections offer comprehensive methodologies, quantitative data, and visual workflows to guide researchers in developing and implementing robust analytical procedures.
Introduction to Solid-Phase Extraction for this compound
Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest from a complex mixture, such as a biological matrix, by adsorbing them onto a solid sorbent. This process effectively cleans up the sample and concentrates the analyte, leading to improved analytical sensitivity and accuracy. For a weakly basic compound like this compound, SPE methods typically involve a reversed-phase or a mixed-mode cation exchange mechanism.
Application Note 1: Reversed-Phase SPE of this compound from Porcine Tissues using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
This protocol is adapted from a validated method for the determination of azaperone and its metabolite this compound in porcine tissues (muscle, skin with fat, liver, and kidney) by HPLC.
Principle
This method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The sample is loaded onto the SPE cartridge, where this compound is retained. Interferences are washed away, and the purified analyte is then eluted with an appropriate organic solvent.
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridge: Oasis HLB (or equivalent)
-
Reagents: Acetonitrile (B52724) (ACN), Sodium Chloride (NaCl), Sulphuric Acid (H₂SO₄), Methanol (MeOH), Water (HPLC grade)
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator.
2. Sample Preparation
-
Weigh 1 g of homogenized tissue sample into a centrifuge tube.
-
Add 4 mL of acetonitrile.
-
Vortex for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.
-
Transfer the supernatant to a new tube and add 8 mL of 10% NaCl solution.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the Oasis HLB cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of 10 mM sulphuric acid, followed by 2 mL of air to remove excess water.
-
Elution: Elute the analytes with 2 mL of acidic acetonitrile (1 mL of 50 mM sulphuric acid in 100 mL of acetonitrile).
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).
Quantitative Data
The following table summarizes the performance characteristics of this method for the analysis of this compound in porcine tissues.[1]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.010 µg/g |
| Accuracy | 89.54% |
| Coefficient of Variation (CV) | 12.72% |
Application Note 2: SPE of this compound from Swine Liver for GC/MS Confirmation
This protocol provides an alternative SPE method for the cleanup of swine liver extracts prior to confirmation of this compound by Gas Chromatography/Mass Spectrometry (GC/MS).
Principle
This method employs an SPE cartridge designed for the extraction of acidic and neutral drug residues to clean up the initial tissue extract. The elution is performed under basic conditions to recover the weakly basic this compound.
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridge: Bond Elut Certify (or equivalent cartridge for acidic and neutral drugs)
-
Reagents: Acetonitrile, Sodium Chloride buffer, Methanol, Sodium Phosphate (B84403) buffer, 2% Ammonium (B1175870) Hydroxide (B78521) in Ethyl Acetate (B1210297).
-
Equipment: Homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator.
2. Sample Preparation
-
Grind swine liver tissue with dry ice.
-
Extract the drug from the tissue by adding acetonitrile.
-
Add sodium chloride buffer to the extract.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge with methanol, followed by sodium phosphate buffer.[2]
-
Loading: Load the aqueous extract onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with methanol.[2]
-
Elution: Elute azaperone and this compound residues with a 2% ammonium hydroxide in ethyl acetate solution.[2]
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in ethyl acetate for GC/MS analysis.[2]
Visualization of Experimental Workflows
Workflow for Reversed-Phase SPE of this compound from Porcine Tissues
Caption: Workflow for Reversed-Phase SPE of this compound.
Workflow for SPE of this compound from Swine Liver for GC/MS Confirmation
Caption: Workflow for this compound SPE for GC/MS.
Concluding Remarks
The selection of an appropriate solid-phase extraction protocol for this compound depends on the biological matrix, the required limit of detection, and the subsequent analytical technique. The provided application notes and protocols offer validated starting points for method development. Researchers are encouraged to optimize these methods for their specific laboratory conditions and analytical instrumentation to achieve the best possible performance.
References
Application Note: High-Throughput Quantification of Azaperol in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Azaperol is the primary active metabolite of Azaperone, a butyrophenone (B1668137) neuroleptic agent frequently used as a tranquilizer in veterinary medicine, particularly in swine. Monitoring the concentration of this compound in biological matrices is crucial for pharmacokinetic studies, drug residue analysis in food-producing animals, and forensic toxicology. This application note provides detailed protocols for the sensitive and accurate quantification of this compound in various biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.
| Property | Value | Reference |
| Chemical Structure | 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
| Molecular Formula | C₁₉H₂₄FN₃O | |
| Molecular Weight | 329.4 g/mol | |
| CAS Number | 2804-05-9 | |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| Appearance | Off-White to Pale Yellow Solid. |
Recommended Analytical Methods
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.
HPLC-UV Method
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement. It is a cost-effective and robust technique for quantifying this compound in simpler matrices or at higher concentrations.
LC-MS/MS Method
LC-MS/MS is the preferred method for detecting and quantifying trace levels of this compound in complex biological matrices such as plasma and animal tissues. Its high selectivity and sensitivity make it ideal for residue analysis and pharmacokinetic studies.
GC-MS Method
GC-MS offers an alternative for the confirmation of this compound, particularly in forensic contexts. This method often requires derivatization to improve the volatility and thermal stability of the analyte.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.
For Animal Tissues (Liver, Kidney, Muscle):
-
Homogenization: Homogenize 1 gram of tissue with 4 mL of acetonitrile.
-
Centrifugation: Centrifuge the homogenate to separate the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 20 µL of ethanol (B145695) followed by the addition of 15 µL of perchloric acid for deproteinization for HPLC-UV analysis).
For Plasma:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample in a 1:3 ratio (sample:agent).
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Solid-Phase Extraction (SPE) for Cleaner Samples:
For cleaner extracts and improved sensitivity, especially for LC-MS/MS and GC-MS analysis, an SPE step can be incorporated.
-
Conditioning: Condition an appropriate SPE cartridge.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute this compound using a suitable solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
Chromatographic and Mass Spectrometric Conditions
Below are the detailed instrumental parameters for each analytical technique.
HPLC-UV Conditions
| Parameter | Condition |
| Column | Zorbax SB C-18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.05 mol/L phosphate (B84403) buffer (pH 3.00)B: Acetonitrile |
| Gradient | 0-7 min: 10-50% B7-9 min: 50-10% B |
| Flow Rate | 1 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
Reference:
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor ion > Product ion (specific m/z to be determined based on instrumentation) |
GC-MS Conditions
| Parameter | Condition |
| Column | DB-1 or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | Optimized for separation after derivatization |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Reference:
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for different analytical methods for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.4 µg/kg (tissue) | ~0.003 µg/g (tissue) | Not explicitly stated, but method targets 10 ppb | |
| Limit of Quantification (LOQ) | 0.12 µg/kg - 1.2 µg/kg (tissue) | 0.010 µg/g (tissue) | 10 ppb (tissue) | |
| Linearity Range | 50 - 300 µg/kg (tissue) | Not explicitly stated, but covers residue limits | Not explicitly stated | |
| Recovery | 85 - 115% | > 89% | Not explicitly stated | |
| Precision (RSD%) | < 15% | < 10.18% | Not explicitly stated |
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for analytical method selection.
Application of Azaperol as a Marker Residue for Azaperone Use in Swine
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of azaperol as a marker residue for the administration of the veterinary tranquilizer, azaperone (B1665921), in swine. Azaperone, a butyrophenone (B1668137) neuroleptic, is utilized to control aggression and stress in pigs.[1][2] Following administration, azaperone is metabolized to this compound, its major pharmacologically active metabolite.[3][4][5] Regulatory agencies in various regions, including the European Union, have established Maximum Residue Limits (MRLs) for the combined total of azaperone and its metabolite this compound in edible pig tissues, making the accurate quantification of both compounds crucial for food safety.[3][6] This document outlines the principles of using this compound as a marker, provides detailed analytical protocols for its detection, and presents residue depletion data in various porcine tissues.
Introduction
Azaperone is a widely used tranquilizer in swine husbandry to mitigate stress-related issues such as fighting among regrouped pigs.[1] Its use, however, necessitates the monitoring of residues in edible tissues to ensure consumer safety. Azaperone is rapidly metabolized in the body, with this compound being a significant and pharmacologically active metabolite.[3][4][5] Due to the rapid depletion of the parent drug and the persistence of this compound, regulatory bodies have designated the sum of azaperone and this compound as the marker residue for monitoring compliance with withdrawal periods.[3][6] This approach provides a more reliable indication of recent azaperone use than measuring the parent compound alone.
The established Maximum Residue Limit (MRL) for the sum of azaperone and this compound in the European Union is 100 µg/kg for muscle, fat and skin, liver, and kidney in pigs.[3] Accurate and sensitive analytical methods are therefore essential for regulatory laboratories and researchers to monitor these residues effectively.
Metabolic Pathway and Rationale for Marker Residue
The metabolic conversion of azaperone to this compound is a key aspect of its pharmacology and toxicology. This biotransformation involves the reduction of the butanone side chain of azaperone.
Caption: Metabolic conversion of Azaperone to this compound.
Quantitative Data on Residue Depletion
The following tables summarize the mean concentrations of azaperone and this compound in various porcine tissues at different time points following intramuscular (IM) or oral administration of azaperone. This data is crucial for determining appropriate withdrawal times.
Table 1: Residues (µg/kg) of Azaperone (AZA) and this compound (AZOL) in Pig Tissues After a Single Intramuscular Injection of Azaperone at 2 mg/kg Body Weight. [7]
| Time After Injection | Tissue | Azaperone (µg/kg) | This compound (µg/kg) |
| Day 1 | Muscle | ND | ND |
| Liver | ND | <25 | |
| Kidney | ND | 43 | |
| Fat | 46 | ND | |
| Day 2 | Muscle | 76 | ND |
| Liver | ND | ND | |
| Kidney | ND | <25 | |
| Fat | <25 | ND | |
| Day 3 | Muscle | ND | ND |
| Liver | ND | ND | |
| Kidney | ND | 33 | |
| Fat | 35 | ND | |
| Day 5 | All Tissues | ND | ND |
| Day 7 | All Tissues | ND | ND |
ND: Not Detected (Limit of Detection = 25 µg/kg)[7]
Table 2: Residues (µg/g) of Azaperone (AZA) and this compound (AZOL) in Pig Tissues After a Single Oral Administration of Azaperone at 4 mg/kg Body Weight. [3]
| Time After Administration | Tissue | Azaperone (µg/g) | This compound (µg/g) | Total (µg/g) |
| 6 hours | Muscle | 0.003 ± 0.001 | 0.012 ± 0.002 | 0.015 ± 0.003 |
| Fat + Skin | 0.005 ± 0.001 | 0.010 ± 0.002 | 0.015 ± 0.003 | |
| Liver | 0.011 ± 0.002 | 0.025 ± 0.004 | 0.036 ± 0.006 | |
| Kidney | 0.015 ± 0.002 | 0.035 ± 0.005 | 0.050 ± 0.007 | |
| 24 hours | Muscle | ND | 0.004 ± 0.001 | 0.004 ± 0.001 |
| Fat + Skin | ND | 0.003 ± 0.001 | 0.003 ± 0.001 | |
| Liver | ND | 0.009 ± 0.002 | 0.009 ± 0.002 | |
| Kidney | ND | 0.012 ± 0.002 | 0.012 ± 0.002 | |
| 48 hours | All Tissues | ND | ND | ND |
ND: Not Detected (Limit of Detection = 0.002 µg/g for azaperone and 0.003 µg/g for this compound)[3]
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of azaperone and this compound from porcine tissues.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the simultaneous determination of azaperone and this compound in animal tissues.[8][9]
1. Sample Preparation and Extraction
Caption: Sample preparation workflow for HPLC-UV analysis.
2. HPLC-UV Conditions
-
Column: Reversed-phase C18 column (e.g., Zorbax SB C-18, 150 x 4.6 mm, 5 µm)[8]
-
Mobile Phase:
-
Component A: 0.05 mol/L phosphate (B84403) buffer, pH 3.00[8][9]
-
-
Gradient Elution:
-
Flow Rate: 1 mL/min[8]
-
Injection Volume: 20 µL
3. Method Performance
Protocol 2: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
For confirmatory analysis and higher sensitivity, an HPLC-MS method is recommended. This protocol is based on a published method for the determination of azaperone and this compound in various animal tissues.[10]
1. Sample Preparation and Extraction
Caption: Sample preparation workflow for HPLC-MS analysis.
2. HPLC-MS Conditions
-
Column: ODS column[10]
-
Mobile Phase: Acetonitrile-0.025% aqueous diethylamine (B46881) mixture (2:3, v/v)[10]
-
Detection: UV at 250 nm followed by Electrospray Ionization Mass Spectrometry (ESI-MS) for confirmation.[10]
3. Method Performance
-
Limit of Quantification (LOQ): 0.025 µg/g[10]
-
Linearity: 0.05 to 2 µg/mL[10]
-
Recovery: >72% from various animal tissues[10]
Conclusion
The use of this compound as a marker residue for azaperone administration in swine is a scientifically sound and regulatory-accepted practice. The analytical protocols provided in this document offer robust and validated methods for the quantification of both azaperone and this compound in edible tissues. The presented residue depletion data underscores the importance of considering both compounds when establishing and monitoring withdrawal times to ensure food safety. Researchers, scientists, and drug development professionals can utilize this information to conduct residue studies, develop monitoring programs, and ensure compliance with regulatory standards.
References
- 1. fao.org [fao.org]
- 2. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Azaperol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone (B1665921) is a butyrophenone (B1668137) tranquilizer primarily used in veterinary medicine. Understanding its metabolic fate is crucial for determining its efficacy, duration of action, and potential for toxicity. A primary metabolite of azaperone is azaperol, formed through the reduction of a ketone group.[1] In vitro models are indispensable tools for elucidating the metabolic pathways of xenobiotics like azaperone in a controlled and reproducible manner, providing critical data for drug development and safety assessment.
These application notes provide an overview of common in vitro systems for studying azaperone metabolism and detailed protocols for their implementation. The primary models discussed are liver microsomes, liver S9 fractions, and hepatocytes, each offering a unique balance of complexity and experimental convenience.
In Vitro Model Systems for Azaperone Metabolism
The selection of an appropriate in vitro model is contingent on the specific research question. For identifying primary metabolic pathways, subcellular fractions like microsomes and S9 fractions are often sufficient. For a more comprehensive understanding of metabolism, including the interplay between Phase I and Phase II enzymes and cellular transport, hepatocytes are the model of choice.[2][3]
| In Vitro Model | Description | Advantages | Disadvantages |
| Liver Microsomes | Vesicles of the endoplasmic reticulum containing Phase I enzymes, particularly cytochrome P450s (CYPs).[4] | - High concentration of CYP enzymes.- Cost-effective and readily available.- Simple to use and amenable to high-throughput screening.[5] | - Lacks cytosolic Phase II enzymes.- Does not account for cellular uptake and efflux. |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[6] | - Contains both Phase I and Phase II enzymes.[7][8]- Provides a more complete metabolic profile than microsomes.[4] | - Enzyme activity can be lower than in isolated microsomes or hepatocytes.- Can have cytotoxicity in cell-based assays.[4] |
| Hepatocytes (Primary or Cultured) | Intact liver cells that contain a full complement of metabolic enzymes and cofactors.[2][9] | - "Gold standard" for in vitro metabolism studies, closely mimics the in vivo liver environment.[10]- Allows for the study of uptake, metabolism, and efflux.[9] | - More expensive and technically demanding to maintain.- Limited viability and phenotypic instability in culture.[3][11] |
Experimental Protocols
The following protocols provide a general framework for studying azaperone metabolism. Specific parameters such as substrate concentration, incubation time, and analytical methods may require optimization based on preliminary experiments.
Protocol 1: Metabolism of Azaperone in Liver Microsomes
Objective: To determine the role of cytochrome P450 enzymes in the metabolism of azaperone to this compound and other metabolites.
Materials:
-
Liver microsomes (human, porcine, rat, etc.)
-
Azaperone
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (or other suitable quenching solvent)
-
Incubator/water bath (37°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Add azaperone (from a stock solution, final concentration typically 1-10 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Analysis:
-
Analyze the supernatant for the disappearance of azaperone and the formation of this compound and other potential metabolites using a validated analytical method such as LC-MS/MS.[1]
-
Controls:
-
No NADPH: To assess non-NADPH dependent metabolism.
-
No Microsomes: To control for non-enzymatic degradation of azaperone.
-
Heat-inactivated Microsomes: To confirm that metabolism is enzyme-mediated.
Protocol 2: Metabolism of Azaperone in Liver S9 Fraction
Objective: To investigate the involvement of both Phase I and Phase II enzymes in the metabolism of azaperone.
Materials:
-
Liver S9 fraction (human, porcine, rat, etc.)
-
Azaperone
-
Cofactors:
-
NADPH regenerating system (for Phase I)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) (for glucuronidation)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for sulfation)
-
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable quenching solvent)
-
Incubator/water bath (37°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer and the liver S9 fraction (final concentration typically 1-2 mg/mL).
-
Add the desired cofactors (NADPH, UDPGA, PAPS, alone or in combination) to the mixture.
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add azaperone to the pre-warmed mixture to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to monitor the depletion of azaperone and the formation of Phase I (e.g., this compound) and potential Phase II (e.g., glucuronide or sulfate (B86663) conjugates) metabolites.[12]
-
Controls:
-
No Cofactors: To assess cofactor-independent metabolism.
-
Individual Cofactors: To determine the contribution of specific metabolic pathways.
-
Heat-inactivated S9: To confirm enzymatic activity.
Protocol 3: Metabolism of Azaperone in Suspended Hepatocytes
Objective: To study the metabolism of azaperone in a more physiologically relevant system that includes cellular uptake and the full complement of metabolic enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Azaperone
-
Incubator (37°C, 5% CO2)
-
Shaking water bath or orbital shaker
-
Acetonitrile (or other suitable quenching solvent)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions or isolate fresh hepatocytes.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Resuspend the hepatocytes in culture medium to the desired density (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
In a suitable vessel (e.g., a multi-well plate or centrifuge tubes), add the hepatocyte suspension.
-
Pre-incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 15-30 minutes to allow for equilibration.
-
-
Initiation of Metabolism:
-
Add azaperone to the hepatocyte suspension to initiate the experiment.
-
-
Sampling:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.
-
Vortex and centrifuge to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify azaperone and its metabolites.
-
Controls:
-
Vehicle Control: Hepatocytes incubated with the vehicle used to dissolve azaperone.
-
Media Only Control: Azaperone incubated in culture medium without hepatocytes to assess non-cellular degradation.
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for In Vitro Metabolism Studies
Caption: A generalized workflow for in vitro azaperone metabolism experiments.
Putative Metabolic Pathway of Azaperone
Caption: Key metabolic transformations of azaperone.
Data Presentation and Interpretation
Quantitative data from these experiments, such as the rate of disappearance of the parent compound (azaperone) and the rate of formation of metabolites (e.g., this compound), should be tabulated for clear comparison across different in vitro models and experimental conditions. This allows for the calculation of key metabolic parameters like intrinsic clearance (Clint) and half-life (t½), which are essential for predicting in vivo pharmacokinetic behavior. The identification of metabolites is typically confirmed by comparing their mass spectra and retention times with those of authentic standards.[13]
By employing these in vitro models and protocols, researchers can gain valuable insights into the metabolic profile of azaperone, aiding in the development of safer and more effective veterinary pharmaceuticals.
References
- 1. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocyte cell lines: their use, scope and limitations in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. S9 fraction - Wikipedia [en.wikipedia.org]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S9 Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. dls.com [dls.com]
- 11. Hepatocyte cultures in drug metabolism and toxicological research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the metabolism of azaperone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Azaperol in Plasma and Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Azaperol in plasma and serum. This compound is the primary active metabolite of the sedative Azaperone, and its accurate measurement in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection.
Introduction to Analytical Techniques
The quantification of this compound in plasma and serum typically involves a multi-step process: sample preparation to isolate the analyte and remove interfering substances, chromatographic separation to distinguish this compound from other compounds, and detection to measure its concentration. The most common techniques employed are HPLC coupled with UV or tandem mass spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reproducible results. The primary goal is to extract this compound from the complex plasma or serum matrix while eliminating proteins and other potential interferences. Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis. It involves adding an organic solvent to the plasma or serum sample to denature and precipitate proteins.
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate, hexane)[2]
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of plasma or serum in a glass tube, add the internal standard.
-
Add 5 mL of the organic extraction solvent.
-
Vortex for 2 minutes to ensure intimate mixing of the two phases.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while other matrix components are washed away.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, mixed-mode)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., water or buffer)
-
Wash solvent (e.g., water, weak organic solvent)
-
Elution solvent (e.g., Methanol, Acetonitrile)
-
SPE manifold
-
Evaporation system
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water or equilibration buffer through the cartridge. Do not let the sorbent bed dry out.
-
Loading: Mix the plasma/serum sample with the internal standard and load it onto the conditioned cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute this compound with 1 mL of elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Chromatographic and Detection Methods
Following sample preparation, the extract is analyzed using HPLC or LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
Application Note 1: HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted) is commonly used. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to 0.05 M phosphate buffer (pH 3.0).[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Protocol:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma or serum and processing them as described in the sample preparation section.
-
Inject the processed samples, calibration standards, and quality control (QC) samples.
-
Quantify this compound by comparing the peak area of the analyte in the samples to the calibration curve.
Application Note 2: LC-MS/MS
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and specificity.
-
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
Protocol:
-
Optimize the mass spectrometer parameters for this compound and the internal standard.
-
Develop a suitable chromatographic method to achieve good peak shape and separation from matrix components.
-
Prepare calibration standards and QC samples in blank plasma or serum.
-
Process all samples using one of the extraction protocols described above.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of this compound. Note that these values can vary depending on the specific instrumentation, matrix, and laboratory conditions. The data for plasma/serum is extrapolated from methods developed for animal tissues due to the limited availability of specific plasma/serum protocols in the literature.
Table 1: HPLC-UV Method Parameters
| Parameter | Azaperone | This compound | Reference |
| Linearity Range | 50 - 300 µg/kg | 50 - 300 µg/kg | [3][4] |
| Limit of Quantification (LOQ) | 2.5 µg/kg | 1.2 µg/kg | [4] |
| Limit of Detection (LOD) | 1.0 µg/kg | 0.4 µg/kg | [4] |
| Recovery | 97.1 - 107.3% | 96.4 - 105.1% | [4] |
| Precision (RSD) | < 15% | < 15% | |
| Accuracy | 85 - 115% | 85 - 115% | [3][4] |
Table 2: LC-MS/MS Method Parameters (Anticipated for Plasma/Serum)
| Parameter | Expected Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| Limit of Quantification (LOQ) | < 1 ng/mL | |
| Limit of Detection (LOD) | < 0.5 ng/mL | |
| Recovery | > 85% | |
| Precision (RSD) | < 15% | |
| Accuracy | 85 - 115% |
Conclusion
The choice of analytical method for the determination of this compound in plasma or serum depends on the specific requirements of the study. For routine monitoring, HPLC-UV provides a reliable and cost-effective option. For pharmacokinetic and other research applications requiring high sensitivity and specificity, a validated LC-MS/MS method is recommended. The protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and accurate methods for this compound quantification in biological matrices.
References
Application Notes and Protocols: Surgical and Post-operative Applications of Azaperone and Azaperol Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone (B1665921) is a butyrophenone (B1668137) neuroleptic agent widely utilized in veterinary medicine for its sedative and anti-aggressive properties.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, leading to tranquilization and reduced motor activity.[1][2] In surgical settings, azaperone is seldom used alone but is a common component of anesthetic cocktails, often combined with analgesics and other sedatives to achieve a balanced and safe anesthetic state.[3] Post-operatively, monitoring the levels of azaperone and its primary active metabolite, azaperol, can be crucial for understanding the duration of sedative effects and ensuring animal welfare. These application notes provide detailed protocols for the surgical application of azaperone-based anesthetic combinations and the subsequent monitoring of this compound levels.
Surgical Applications of Azaperone
Azaperone is frequently used as a pre-anesthetic medication or as part of a combination protocol for surgical anesthesia in a variety of animal species. Its inclusion helps to provide smooth induction and recovery, reduce the required doses of other anesthetic agents, and minimize stress.[3][4]
Data Presentation: Anesthetic Combination Protocols and Physiological Monitoring
The following tables summarize quantitative data from studies utilizing azaperone in surgical or immobilization procedures.
| Animal Species | Drug Combination & Dosages (mg/kg) | Induction Time (min) | Surgical Anesthesia Duration (min) | Recovery Time (min) | Key Physiological Observations | Citation |
| Piglets (2 months) | Azaperone (4) + Detomidine (B1200515) (0.08) + Butorphanol (B1668111) (0.2) + Ketamine (10) | - | Median: 35 (range 0-105) | - | Lower heart rate compared to TZ combination. | [5] |
| Piglets (2 months) | Azaperone (4) + Tiletamine/Zolazepam (5) | - | Median: 15 (range 0-35) | - | Higher heart rate. | [5] |
| White-tailed Deer | Butorphanol (0.58) + Azaperone (0.37) + Medetomidine (B1201911) (0.19) | 21.4 ± 5 | - | 4.5 ± 1.5 | Mild to moderate hypoxemia and mildly depressed ventilation in some animals. | [6] |
| Moose (cows) | Butorphanol (0.26) + Azaperone (0.09) + Medetomidine (0.11) | 8.3 ± 2.6 | 30-60 | 6.7 ± 3.8 | Heart rate: 50.4 ± 7.0 bpm; Respiratory rate: 21.3 ± 11.1 breaths/min; SpO2: 90.0% ± 3.7%. | [7] |
| American Black Bears (juvenile) | Butorphanol + Azaperone + Medetomidine (1 mL total volume) | - | - | - | Hypertensive and normoxemic with low SpO2 via pulse oximeter. No significant difference in vital signs compared to nalbuphine (B1235481) combination. | [8] |
| Przewalski Horses | Ketamine (200mg total) + Butorphanol (109.2mg total) + Azaperone (36.4mg total) + Medetomidine (43.6mg total) | 11.6 | - | 19.6 | Moderately hypoxemic, but arterial partial pressures of oxygen were higher compared to the DEA protocol. | [9] |
| Cheetahs | Butorphanol (0.29) + Azaperone (0.12) + Medetomidine (0.12) | 4.0 ± 1.1 | - | 9.1 ± 3.6 | Heart rate: 50 ± 9 bpm; Respiratory rate: 20 ± 3 breaths/min. Stable cardiovascular parameters. | [10] |
| African Elephants | Butorphanol (0.016) + Azaperone (0.006) + Medetomidine (0.006) | 6 ± 2 (first signs) | - | 4.6 ± 2.01 | Heart rate: 40.0 ± 6.55 bpm; Mildly hypotensive. Stable respiratory parameters. | [11] |
Dosages are presented as mean ± SD where available. bpm = beats per minute.
Experimental Protocols: Surgical Anesthesia in Pigs
This protocol is adapted from a study evaluating anesthetic combinations in piglets.[5]
1. Animal Preparation:
-
Fast animals for 12 hours prior to the procedure with free access to water.
-
Record baseline physiological parameters, including heart rate and respiratory rate.
2. Pre-medication:
-
Administer azaperone at a dose of 4 mg/kg via deep intramuscular (IM) injection.
-
Allow 10 minutes for the sedative effects to manifest in a quiet environment.
3. Induction of Anesthesia:
-
Administer the anesthetic combination, for example, detomidine (0.08 mg/kg), butorphanol (0.2 mg/kg), and ketamine (10 mg/kg) via deep IM injection at a separate site.[5]
-
Once the animal is recumbent and non-responsive to tactile stimuli, position it for the surgical procedure.
4. Surgical Monitoring:
-
Continuously monitor vital signs every 5-10 minutes, including:
-
Heart rate
-
Respiratory rate
-
Blood oxygen saturation (SpO2) using a pulse oximeter
-
Rectal temperature
-
-
Assess the depth of anesthesia by checking for palpebral and pedal reflexes.
-
For more invasive procedures, arterial blood gas analysis is recommended to monitor PaO2 and PaCO2.[6]
5. Post-operative Care:
-
Place the animal in a warm, quiet, and clean environment for recovery.
-
Monitor the animal until it is able to maintain sternal recumbency.
-
Provide post-operative analgesia as required.
Post-operative this compound Monitoring
Azaperone is rapidly metabolized in the liver to its main active metabolite, this compound.[12] Monitoring plasma concentrations of this compound can provide insights into the duration of pharmacological effects post-surgery.
Data Presentation: Analytical Method Parameters for Azaperone and this compound
| Parameter | HPLC-UV Method | Citation |
| Matrix | Animal Tissues (Swine muscle, liver, adipose) | [13] |
| Extraction | Liquid-liquid extraction with hexane (B92381) after solubilization in NaOH. | [13] |
| Chromatography Column | ODS (C18) | [13] |
| Mobile Phase | Acetonitrile-0.025% aqueous diethylamine (B46881) (2:3, v/v) | [13] |
| Detection | UV at 250 nm | [13] |
| Linearity | 0.05 to 2 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.025 µg/g | [13] |
| Recovery | >72% | [13] |
Experimental Protocol: this compound Monitoring in Plasma by HPLC-UV
This protocol is a synthesized methodology based on established analytical procedures for azaperone and this compound in biological matrices and general plasma preparation techniques.[13][14]
1. Blood Sample Collection and Plasma Preparation:
-
Collect whole blood samples into tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma.[14]
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene (B1209903) tube.
-
Store plasma samples at -20°C or lower until analysis.
2. Sample Preparation for HPLC Analysis:
-
To 1 mL of plasma, add a suitable internal standard.
-
Alkalinize the sample by adding 1 mol/L NaOH.
-
Perform liquid-liquid extraction by adding 5 mL of hexane and vortexing for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (hexane) layer to a new tube.
-
Back-extract the analytes into an acidic aqueous phase by adding 2 mL of 0.1 mol/L H2SO4, vortexing, and centrifuging.
-
Transfer the aqueous layer to a new tube, make it basic with NaOH, and re-extract with hexane.
-
Evaporate the final hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
3. HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.025% diethylamine), isocratic or gradient elution may be optimized.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 250 nm.
-
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Visualizations
Signaling Pathway of Azaperone
Caption: Azaperone's antagonism of the D2 receptor signaling cascade.
Experimental Workflow: this compound Monitoring
Caption: Workflow for post-operative this compound monitoring in plasma.
References
- 1. preprints.org [preprints.org]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of azaperone-detomidine-butorphanol-ketamine and azaperone-tiletamine-zolazepam for anaesthesia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butorphanol, azaperone, and medetomidine anesthesia in free-ranging white-tailed deer (Odocoileus virginianus) using radiotransmitter darts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BUTORPHANOL, AZAPERONE, AND MEDETOMIDINE ANESTHESIA IN FREE-RANGING EASTERN MOOSE (ALCES AMERICANUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butorphanol-Azaperone-Medetomidine Is as Safe and Effective as Nalbuphine-Azaperone-Medetomidine for Immobilization of Juvenile American Black Bears (Ursus americanus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized clinical trial to compare ketamine-butorphanol-azaperone-medetomidine and detomidine-etorphine-acepromazine for anesthesia of captive Przewalski horses (Equus przewalskii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of butorphanol-azaperone-medetomidine in captive cheetah (Acinonyx jubatus) immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EVALUATING THE USE OF A BUTORPHANOL-AZAPERONE-MEDETOMIDINE FIXED-DOSE COMBINATION FOR STANDING SEDATION IN AFRICAN ELEPHANTS (LOXODONTA AFRICANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Overcoming matrix effects in Azaperol HPLC analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Azaperol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound HPLC analysis?
The primary challenges in this compound HPLC analysis are typically related to matrix effects from complex biological samples such as plasma and tissues. These effects can lead to ion suppression or enhancement, impacting the accuracy and reproducibility of quantification. Other common issues include achieving adequate separation from its metabolite, this compound, and other endogenous components, as well as potential peak shape problems like tailing.
Q2: Which sample preparation techniques are recommended for this compound in biological matrices?
Several techniques can be employed to minimize matrix effects and obtain a clean sample for analysis. The choice of method often depends on the specific matrix and the desired level of cleanliness versus sample throughput. Commonly used methods include:
-
Protein Precipitation (PPT): A straightforward and rapid method, particularly for plasma samples. Acetonitrile (B52724) is a widely used solvent for precipitating proteins.[1]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract compared to PPT. A common approach for this compound in tissues involves solubilization in a basic solution, extraction with a non-polar solvent like hexane (B92381), and subsequent back-extraction into an acidic aqueous phase.[2]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbent chemistries to retain the analyte of interest while washing away interfering matrix components. This method is highly effective but may require more extensive method development.
Q3: What are typical HPLC conditions for this compound analysis?
Reversed-phase HPLC is the most common modality for this compound analysis. Below is a summary of typical starting conditions.
| Parameter | Typical Setting |
| Column | C18 (ODS), e.g., Zorbax SB C-18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).[3][4] |
| Detection | UV detection is commonly used, with wavelengths typically set between 245 nm and 250 nm.[2][3][4] |
| Flow Rate | A standard analytical flow rate of 1.0 mL/min is often employed.[3] |
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | This compound is a basic compound and can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. - Use a modern, high-purity, end-capped C18 column. - Lower the mobile phase pH (e.g., to pH 3.0) to suppress silanol ionization.[3][4] - Add a competing base to the mobile phase in low concentrations. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. - Dilute the sample and re-inject. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. - Whenever possible, dissolve the final extract in the initial mobile phase. |
| Column Contamination or Void | Accumulation of matrix components on the column frit or a void at the column inlet can distort peak shape. - Backflush the column. - If the problem persists, replace the guard column or the analytical column. |
Problem 2: Inaccurate Quantification due to Matrix Effects
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression or Enhancement | Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound, leading to inaccurate results.[5][6] - Improve Sample Preparation: Employ a more rigorous cleanup method such as LLE or SPE to remove interfering components.[7][8] - Modify Chromatography: Adjust the mobile phase gradient to better separate this compound from matrix interferences. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Inadequate Sample Preparation | Insufficient removal of proteins and phospholipids (B1166683) can lead to significant matrix effects. - For plasma, ensure complete protein precipitation by optimizing the ratio of acetonitrile to plasma. - For tissues, ensure complete homogenization and extraction. |
Problem 3: Retention Time Drift
Possible Causes and Solutions:
| Cause | Solution |
| Poor Column Equilibration | Insufficient time for the column to equilibrate with the initial mobile phase conditions can cause retention time shifts in early injections. - Increase the column equilibration time between runs.[10] |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter retention times. - Prepare fresh mobile phase daily.[10] - Ensure mobile phase bottles are properly sealed. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. - Use a column oven to maintain a constant temperature.[10] |
| Pump Malfunction | Inconsistent flow rate from the HPLC pump will lead to variable retention times. - Check for leaks and perform pump maintenance as needed.[10] |
Experimental Protocols
Protocol 1: Analysis of this compound in Animal Tissue (Kidney/Liver)
This method is based on protein precipitation and subsequent deproteinization.[3][4]
Sample Preparation:
-
Homogenize 1 g of tissue with 4 mL of acetonitrile.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes.
-
Collect the supernatant and evaporate the acetonitrile using a lyophilizer at 50°C.
-
Dissolve the residue in 20 µL of ethanol.
-
Add 15 µL of perchloric acid for deproteinization.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for HPLC injection.
HPLC Conditions:
-
Column: Zorbax SB C-18 (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 0.05 M phosphate buffer, pH 3.0[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-7 min: 10% to 50% B
-
7-9 min: 50% to 10% B[3]
-
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 245 nm[3]
-
Injection Volume: 5 µL[3]
Protocol 2: Analysis of this compound in Animal Tissue (General)
This method utilizes liquid-liquid extraction for sample cleanup.[2]
Sample Preparation:
-
Solubilize the tissue sample in 1 M NaOH.
-
Extract the analytes with hexane.
-
Transfer the hexane layer to a new tube containing 0.1 M H₂SO₄ and vortex.
-
After phase separation, discard the hexane layer.
-
Make the aqueous layer basic and re-extract with hexane.
-
Evaporate the final hexane extract to dryness and reconstitute in the mobile phase for injection.
HPLC Conditions:
-
Column: ODS (Octadecylsilane)[2]
-
Mobile Phase: Acetonitrile and 0.025% aqueous diethylamine (B46881) (2:3, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm[2]
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing Azaperol Detection in Tissue Samples
Welcome to the technical support center for the sensitive detection of Azaperol in tissue samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in tissue samples?
A1: The most prevalent and effective methods for the detection and quantification of this compound, a metabolite of the tranquilizer Azaperone (B1665921), in tissue samples include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC-MS/MS is often preferred for its high sensitivity and specificity.[1]
Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in various tissues?
A2: The LOD and LOQ for this compound can vary depending on the analytical method employed and the tissue matrix. The following table summarizes reported values from various studies.
| Analytical Method | Tissue Type | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| HPLC-UV | Muscle, Liver, Skin + Fat, Kidney | 3 | 10 | [4] |
| HPLC-UV | Kidney, Liver | 0.4 | 1.2 | [1] |
| HPLC-MS/MS | Swine, Bovine, Equine Kidney | - | 0.025 (as part of a multi-residue method) | [5] |
| GC-MS | Swine Liver | - | 10 (Target Concentration) | [2] |
| HPLC/UV | Swine/Bovine/Poultry Muscle, Adipose, Liver | - | 25 | |
| Colloidal Gold Immunochromatographic Strip | Pork, Pork Liver | 81 (ng/L) | - | [6] |
Q3: How is Azaperone metabolized to this compound?
A3: In vivo, the tranquilizer Azaperone is partially metabolized to this compound through a reduction reaction.[7][8] this compound itself exhibits pharmacological activity.[7] Due to this metabolic relationship, regulatory limits for residues in animal tissues often consider the sum of both Azaperone and this compound.[9]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound in tissue samples.
Issue 1: Low Recovery of this compound During Sample Extraction
Possible Causes:
-
Inefficient Homogenization: Incomplete disruption of the tissue matrix can lead to poor extraction efficiency.
-
Inappropriate Extraction Solvent: The choice of solvent may not be optimal for extracting this compound from the specific tissue type.
-
Degradation of Analyte: this compound may degrade during the extraction process due to factors like pH or temperature.
Solutions:
-
Optimize Homogenization:
-
For solid tissues, cryogenic grinding using liquid nitrogen or dry ice can improve homogenization and prevent heat-induced degradation.[2]
-
Ensure the tissue is finely minced or processed with a high-speed homogenizer.
-
-
Select Appropriate Solvents:
-
Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from tissues like liver and kidney.[1][2]
-
Using acidified solvents, such as acetonitrile with formic acid, can improve extraction efficiency and the stability of the analyte.[10]
-
-
Control Extraction Conditions:
-
Perform extraction steps at controlled, and often reduced, temperatures to minimize degradation.
-
Ensure the pH of the extraction buffer is suitable for this compound stability.
-
Issue 2: High Matrix Effects Leading to Signal Suppression or Enhancement in Mass Spectrometry
Possible Causes:
-
Co-elution of Endogenous Components: Lipids, proteins, and other molecules from the tissue matrix can interfere with the ionization of this compound in the mass spectrometer.[11][12]
-
Insufficient Sample Cleanup: The sample preparation method may not adequately remove interfering substances.
Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively retain this compound while washing away interfering matrix components.[2][7]
-
Liquid-Liquid Extraction (LLE): A multi-step LLE can be effective. For instance, after initial extraction, transferring the analyte to an acidic aqueous phase and then re-extracting into an organic solvent under basic conditions can significantly clean up the sample.[3]
-
Protein Precipitation: For plasma or highly aqueous samples, protein precipitation followed by centrifugation is a crucial first step.[13]
-
-
Optimize Chromatographic Separation:
-
Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.[12]
-
Consider using a different stationary phase or a longer column to improve resolution.
-
-
Use an Internal Standard:
-
Employing a stable isotope-labeled internal standard can help to compensate for matrix effects.[11]
-
Issue 3: Poor Peak Shape or Low Sensitivity in HPLC Analysis
Possible Causes:
-
Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound's chemical properties.
-
Contaminated Column: Buildup of matrix components on the analytical column can degrade performance.
-
Suboptimal Detector Wavelength (UV): The selected UV wavelength may not correspond to the maximum absorbance of this compound.
Solutions:
-
Optimize Mobile Phase:
-
A common mobile phase for this compound analysis is a mixture of acetonitrile and a buffer, such as a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.0).[1][5]
-
The addition of modifiers like diethylamine (B46881) to the mobile phase has also been reported.[3]
-
-
Column Maintenance:
-
Use a guard column to protect the analytical column from contaminants.
-
Implement a column washing step after each analytical run to remove strongly retained matrix components.
-
-
Select Optimal UV Wavelength:
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound and Azaperone in Kidney and Liver[1][6]
This protocol provides a method for the simultaneous determination of Azaperone and this compound in animal tissues.
1. Sample Preparation and Extraction: a. Homogenize 1g of tissue with 4 mL of acetonitrile. b. Centrifuge the homogenate. c. Collect the supernatant and evaporate to dryness. d. Re-dissolve the residue in 20 µL of ethanol. e. Add 15 µL of perchloric acid for deproteinization. f. Centrifuge and inject the supernatant into the HPLC system.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of 0.05 mol/L phosphate buffer (pH 3.0) and acetonitrile.
- Detection: UV at 245 nm.
- Flow Rate: 1.2 mL/min.[4]
- Column Temperature: 50°C.[4]
Protocol 2: GC-MS Method for this compound and Azaperone in Swine Liver[2]
This method is for the confirmation of Azaperone and this compound in swine liver.
1. Sample Preparation and Extraction: a. Grind swine liver tissue with dry ice. b. Extract the powdered tissue with acetonitrile. c. Add a sodium chloride buffer to the extract. d. Perform Solid-Phase Extraction (SPE) for cleanup. i. Condition the SPE cartridge with sodium phosphate buffer and wash with methanol. ii. Load the sample extract. iii. Elute Azaperone and this compound with 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297). e. Evaporate the elute to dryness under a stream of nitrogen. f. Reconstitute the residue in ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
- Column: DB-1 analytical column.
- Ionization: Electron Ionization (EI).
- Mode: Selected Ion Monitoring (SIM) to monitor the parent ion, base peak ion, and a diagnostic fragment ion for both compounds.
Visualizations
Caption: Workflow for this compound detection by HPLC-UV.
Caption: Workflow for this compound confirmation by GC-MS.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new metabolite of the veterinary butyrophenone tranquilizer azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. Page loading... [guidechem.com]
- 11. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing variability in Azaperone metabolism to Azaperol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Azaperone to its active metabolite, Azaperol.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Azaperone?
Azaperone is primarily metabolized in the liver to its pharmacologically active metabolite, this compound. The main metabolic transformations include the reduction of the butanone functional group to a secondary alcohol, resulting in the formation of this compound. Other metabolic pathways include hydroxylation of the pyridine (B92270) ring and oxidative N-dealkylation and N-dearylation.
Q2: What are the key factors that can cause variability in the metabolism of Azaperone to this compound?
Several factors can contribute to significant variability in the rate and extent of Azaperone metabolism:
-
Species Differences: The predominance of metabolic pathways can vary between species. For instance, the reductive pathway converting Azaperone to this compound is more pronounced in pigs compared to rats.
-
Genetic Polymorphisms in Metabolic Enzymes: While the specific cytochrome P450 (CYP) isoenzymes responsible for Azaperone metabolism are not definitively identified in the literature, CYP2D6 is a strong candidate due to its role in the metabolism of many neuroleptic drugs. CYP2D6 is a highly polymorphic enzyme, which can lead to significant inter-individual differences in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.
-
Liver Health: As the primary site of metabolism, the health of the liver is crucial. Liver diseases can impair metabolic capacity by altering hepatic blood flow and enzymatic activity, thus affecting the pharmacokinetics of Azaperone.
-
Drug-Drug Interactions: Co-administration of other drugs can either inhibit or induce the activity of CYP enzymes. Inhibitors will decrease the rate of metabolism, potentially leading to higher plasma concentrations of Azaperone, while inducers can accelerate metabolism.
-
Route of Administration: The route of administration can influence the metabolic profile. For example, oral administration may result in a greater amount of unchanged Azaperone compared to intramuscular injection due to first-pass metabolism.
Q3: Which tissues are most relevant for studying Azaperone metabolism?
The liver is the primary organ of metabolism. Consequently, liver tissue, liver microsomes, or S9 fractions are the most relevant in vitro systems. For in vivo studies, the liver and kidneys typically show the highest concentrations of Azaperone and its metabolites.
Troubleshooting Guides
In Vitro Metabolism Assays
Issue: Low or no formation of this compound in liver microsome incubations.
| Possible Cause | Troubleshooting Step |
| Inactive Microsomes | Ensure microsomes have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles. Run a positive control with a known substrate for a highly active CYP enzyme in your microsome batch. |
| Cofactor (NADPH) Degradation | Prepare NADPH solutions fresh before each experiment. Keep NADPH on ice. Run a negative control without NADPH to confirm the reaction is NADPH-dependent. |
| Incorrect Incubation Conditions | Verify the pH of the incubation buffer is optimal (typically pH 7.4). Ensure the incubation temperature is maintained at 37°C. |
| Sub-optimal Substrate Concentration | Perform a substrate concentration-response curve to determine the optimal concentration of Azaperone for your system. |
Issue: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of enzyme or substrate. |
| Microsome Inhomogeneity | Gently vortex the microsome suspension before aliquoting to ensure a uniform concentration. |
| Time-dependent Enzyme Inactivation | Determine the linear range of the reaction by performing a time-course experiment. Ensure your experimental endpoint falls within this linear phase. |
Analytical Quantification (HPLC/GC-MS)
Issue: Poor peak shape (fronting, tailing, or splitting) for Azaperone or this compound.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is used, reduce the injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength. For basic compounds like Azaperone and this compound, a slightly acidic mobile phase can improve peak shape. |
Issue: Low recovery of analytes from tissue samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure complete homogenization of the tissue. Optimize the extraction solvent and consider multiple extraction steps. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice. Check the pH of extraction and reconstitution solutions. |
| Issues with Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for the analytes and has been conditioned and equilibrated correctly. Optimize the wash and elution solvent compositions and volumes. |
Quantitative Data Summary
The following tables summarize residue depletion data for Azaperone and this compound in pigs after a single oral dose of 4 mg/kg body weight.
Table 1: Mean Residue Concentrations (µg/g) in Porcine Tissues
| Time After Administration | Tissue | Azaperone (Mean ± SD) | This compound (Mean ± SD) |
| 6 hours | Muscle | 0.015 ± 0.003 | 0.018 ± 0.003 |
| Skin + Fat | 0.019 ± 0.005 | 0.017 ± 0.003 | |
| Liver | 0.025 ± 0.005 | 0.038 ± 0.006 | |
| Kidney | 0.031 ± 0.005 | 0.042 ± 0.007 | |
| 24 hours | Muscle | < LOQ | 0.011 ± 0.002 |
| Skin + Fat | < LOQ | 0.012 ± 0.002 | |
| Liver | < LOQ | 0.021 ± 0.004 | |
| Kidney | < LOQ | 0.025 ± 0.004 | |
| 48 hours | All Tissues | < LOQ | < LOQ |
LOQ = Limit of Quantification
Experimental Protocols
Protocol 1: In Vitro Metabolism of Azaperone using Porcine Liver Microsomes
This protocol is adapted from general procedures for in vitro metabolism studies.
1. Reagents and Materials:
-
Porcine liver microsomes
-
Azaperone stock solution (in a suitable organic solvent, e.g., methanol (B129727) or DMSO)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Incubator/water bath (37°C)
2. Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix to 37°C.
-
Add an appropriate amount of porcine liver microsomes to the pre-warmed master mix.
-
Initiate the reaction by adding Azaperone stock solution to achieve the desired final concentration.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by a validated HPLC or LC-MS/MS method.
3. Controls:
-
No NADPH control: To confirm NADPH-dependent metabolism.
-
No microsome control: To assess non-enzymatic degradation of Azaperone.
-
Time-zero control: To determine the initial amount of Azaperone and any background levels of this compound.
Protocol 2: Extraction and HPLC-UV Analysis of Azaperone and this compound from Porcine Liver
This protocol is based on a validated method for the simultaneous determination of Azaperone and this compound.
1. Sample Preparation and Extraction:
-
Weigh 1 g of homogenized porcine liver tissue into a centrifuge tube.
-
Add 4 mL of acetonitrile and vortex for 15 minutes, followed by sonication for 2 minutes.
-
Centrifuge at 4000 x g for 20 minutes.
-
Transfer the supernatant to a new tube.
-
For deproteinization, add 15 µL of perchloric acid.
-
Vortex and centrifuge again.
-
The supernatant is ready for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.05 M phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate Azaperone and this compound (e.g., starting with a higher percentage of A and increasing B over time).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Metabolic pathway of Azaperone.
Caption: Workflow for in vitro Azaperone metabolism assay.
Caption: Factors influencing Azaperone metabolism variability.
Troubleshooting poor peak resolution in Azaperol chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Azaperone (B1665921), a neuroleptic sedative used in veterinary medicine. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak resolution, peak tailing, or peak splitting in Azaperone chromatography?
Poor peak resolution in Azaperone chromatography can manifest as overlapping peaks, asymmetrical peak shapes (tailing or fronting), or split peaks. These issues can compromise the accuracy and precision of quantification. The primary causes can be categorized into issues related to the mobile phase, the column, the HPLC system, or the sample itself.
A systematic approach to troubleshooting is crucial. Start by evaluating the most common and easily addressable issues first.
Q2: My Azaperone peak is tailing. How can I fix this?
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem. It can be caused by several factors, particularly secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Azaperone is a basic compound. Interactions with residual acidic silanol (B1196071) groups on the silica-based C18 column are a primary cause of tailing.[1][2][3][4][5] Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, thereby reducing secondary interactions. A mobile phase pH of around 3 has been shown to be effective for Azaperone analysis.[6][7][8]
-
Increase Buffer Strength: If you are using a buffer, such as a phosphate (B84403) buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[1]
-
Check for Column Degradation: An old or contaminated column can lead to peak tailing.[1][2] If the column has been used extensively or with poorly prepared samples, consider replacing it.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample and reinjecting.
Q3: I am observing split peaks for Azaperone. What could be the cause?
Split peaks, where a single compound appears as two or more distinct peaks, can be a frustrating issue. The causes can be either chemical or physical.[4]
Potential Causes and Solutions:
-
Contamination on the Column Inlet Frit: Particulate matter from the sample or mobile phase can block the column frit, leading to a disturbed flow path and split peaks.[9]
-
Solution: Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in peak splitting.[1][4][9]
-
Solution: This usually requires replacing the column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting, especially for early eluting peaks.[2][10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Co-elution: It is possible that the split peak is actually two different, closely eluting compounds.
-
Solution: Try reducing the injection volume to see if the peaks resolve. Further method development, such as adjusting the mobile phase composition or gradient, may be necessary to improve separation.[9]
-
Q4: What are the recommended starting conditions for Azaperone chromatography?
Several HPLC methods have been published for the determination of Azaperone and its metabolite, Azaperol. Below is a summary of typical starting conditions.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C-18 (150 x 4.6 mm, 5 µm)[11] | ODS column[12][13] |
| Mobile Phase | A: 0.05 mol/L phosphate buffer pH 3.0[6][7][8] B: Acetonitrile[6][7][8] | Acetonitrile-0.025% aqueous diethylamine (B46881) mixture (2:3, v/v)[12][13] |
| Elution | Gradient: 0-7 min (10-50% B), 7-9 min (50-10% B)[11] | Isocratic |
| Flow Rate | 1 mL/min[11] | Not specified |
| Detection | UV at 245 nm[6][7][8] | UV at 250 nm[12][13] |
| Temperature | Room temperature[11] | Not specified |
Q5: Can you provide a detailed experimental protocol for Azaperone analysis?
The following protocol is based on a validated method for the simultaneous determination of Azaperone and this compound in animal tissues.[6][7][8][11]
I. Sample Preparation (from animal tissue)
-
Homogenize 0.5 g of tissue with acetonitrile (B52724) at a 1:4 (tissue weight:acetonitrile volume) ratio.[6][8][11]
-
Centrifuge the homogenate.
-
Evaporate the supernatant to dryness using a lyophilizer.
-
The sample is now ready for injection into the HPLC system.
II. HPLC Method
-
Column: Zorbax SB C-18 (150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1 mL/min.[11]
-
Column Temperature: Room temperature.[11]
-
Injection Volume: Not specified in the source, but typically 10-20 µL.
III. Data Analysis
-
Identify and quantify Azaperone and this compound based on their retention times and peak areas compared to known standards.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing degradation of Azaperol during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Azaperol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The stability of this compound can be compromised by several factors during sample preparation. Key considerations include temperature, pH, and exposure to oxidative conditions. High temperatures, particularly during sample drying or evaporation steps, can lead to degradation.[1] General principles of drug stability suggest that pH shifts during extraction or storage can also affect pH-sensitive compounds.[2] Methodologies to stabilize pharmaceuticals in biological samples often involve temperature and pH control.[3][4]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: To ensure the integrity of this compound, tissue samples (such as liver, kidney, muscle, and skin) should be stored at -40°C until analysis.[5] For long-term storage of drug components in biological matrices, lowering the temperature is a universal approach to slow down both enzymatic and spontaneous reactions.[2][4]
Q3: I am observing lower than expected concentrations of this compound. What are the potential causes during sample preparation?
A3: Lower than expected recovery of this compound can stem from several stages in your workflow. Consider the following:
-
Improper Storage: Verify that samples were consistently stored at or below -40°C.
-
Suboptimal Extraction: Ensure your extraction solvent and technique are efficient. Acetonitrile (B52724) is commonly used for tissue homogenization and extraction.[6][7][8]
-
Degradation During Evaporation/Drying: If using a lyophilizer or evaporator, the temperature may be too high. Studies have shown that this compound is stable at 40°C and 50°C, but degradation occurs at temperatures above 50°C.[1]
-
Inefficient Deproteinization: Incomplete protein removal can interfere with analysis. The use of perchloric acid for deproteinization has been documented.[6][8]
Q4: Is there an optimal temperature for lyophilization (freeze-drying) of samples containing this compound?
A4: Yes, the temperature during lyophilization is critical. Experimental data indicates that this compound is stable at temperatures of 40°C and 50°C. However, at temperatures of 60°C, 70°C, and 80°C, a decrease in the analytical signal is observed, indicating degradation.[1] Therefore, maintaining the lyophilization temperature at or below 50°C is recommended to prevent loss of the analyte.[1]
Data Summary
The stability of this compound is significantly influenced by temperature during sample processing steps like lyophilization.
Table 1: Effect of Lyophilization Temperature on this compound Stability
| Temperature | Stability of this compound |
| 40°C | Stable |
| 50°C | Stable |
| 60°C | Signal decrease observed (Degradation) |
| 70°C | Signal decrease observed (Degradation) |
| 80°C | Signal decrease observed (Degradation) |
| Source: Based on data from a study on the simultaneous determination of Azaperone (B1665921) and this compound.[1] |
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound from animal tissues, adapted from validated methods.
Protocol 1: HPLC-UV Method for this compound in Animal Tissues [6][8]
-
Homogenization: Homogenize 0.5 g of tissue (liver or kidney) in acetonitrile at a 1:4 ratio (tissue weight:acetonitrile volume).
-
Centrifugation: Centrifuge the homogenate.
-
Supernatant Collection: Collect the supernatant.
-
Evaporation: Evaporate the supernatant in a lyophilizer at a temperature not exceeding 50°C.[1]
-
Reconstitution: Dissolve the residue in 20 µL of ethanol.
-
Deproteinization: Add 15 µL of perchloric acid to precipitate proteins.
-
Analysis: Inject the prepared sample into a reversed-phase HPLC system with UV detection at 245 nm.
Protocol 2: GC/MS Method for this compound in Swine Liver [7]
-
Homogenization: Grind swine liver tissue with dry ice.
-
Extraction: Add acetonitrile to extract this compound from the tissue.
-
Buffering: Add sodium chloride buffer to the extract.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with sodium phosphate (B84403) buffer after washing with methanol.
-
Load the aqueous extract onto the SPE cartridge.
-
-
Elution: Elute Azaperone and this compound residues with a 2% ammonium (B1175870) hydroxide (B78521) solution in ethyl acetate (B1210297).
-
Drying: Evaporate the extracts to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in ethyl acetate for GC/MS analysis.
Visual Guides
Experimental Workflow for this compound Analysis
References
- 1. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Dealing with co-eluting interferences in Azaperol analysis
Welcome to the technical support center for Azaperol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of this compound analysis?
A1: Co-eluting interferences are compounds in a sample that elute from the chromatography column at the same time as this compound. This can lead to overlapping peaks in the chromatogram, making it difficult to accurately quantify this compound.[1] These interferences can be other drugs, endogenous matrix components, or metabolites of the parent drug, Azaperone (B1665921).[2][3]
Q2: What is the most common co-eluting interference in this compound analysis?
A2: The most common and significant potential co-eluting interference in this compound analysis is its parent compound, Azaperone.[4][5] Since this compound is a metabolite of Azaperone, the parent drug is often present in tissue samples from treated animals.[4][6][7] Due to their structural similarity, separating these two compounds can be challenging and requires an optimized chromatographic method.[8]
Q3: How can I detect if I have a co-eluting interference?
A3: Co-elution can be suspected if you observe asymmetrical peak shapes, such as peak tailing, fronting, or shoulders on the this compound peak.[6][9] In some cases, two distinct but overlapping peaks may be visible.[9] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity by examining the spectra across the peak.[1] If the spectra are not consistent, a co-eluting compound is likely present.[1]
Q4: What are matrix effects and how do they relate to co-eluting interferences?
A4: Matrix effects are the alteration of ionization efficiency for this compound in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins).[10][11] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[12][13] While not all co-eluting interferences cause matrix effects, those that do can significantly impact the reliability of LC-MS/MS assays.[3][14]
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences in your this compound analysis.
Problem: I see a distorted or broad peak for this compound. How do I know if it's a co-eluting interference?
Answer: A distorted peak is a strong indicator of an analytical issue. Here’s how to begin troubleshooting:
-
Assess Peak Shape: Look for classic signs of co-elution, such as a shoulder on the peak or two merged peaks.[1] A gradual exponential decline is typically peak tailing, which can be caused by secondary interactions with the stationary phase, especially for basic compounds like this compound.[6][8]
-
Inject a Smaller Volume: Reducing the injection volume can sometimes resolve two closely eluting compounds into more distinct peaks.[6][9]
-
Check Peak Purity: If you have a DAD or MS detector, analyze the spectra across the peak. A change in the spectrum from the upslope to the downslope of the peak indicates that more than one compound is present.[1]
Problem: I have confirmed a co-eluting interference, likely Azaperone. How can I resolve it?
Answer: Resolving co-eluting peaks requires modifying the chromatographic conditions to improve separation (resolution). The key is to alter the selectivity (α) or efficiency (N) of your method.[7][15] Here are steps you can take, starting with the easiest to implement:
-
Modify the Mobile Phase Composition:
-
Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of both this compound and its interferents.[7][15] This can sometimes provide enough separation.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity and resolve the peaks.[7]
-
Adjust the Mobile Phase pH: this compound is a basic compound, and its retention is highly dependent on the mobile phase pH.[16][17][18] Adjusting the pH of the mobile phase buffer by at least one pH unit can significantly change the retention time and potentially separate it from interferences.[1][6] For basic compounds, a lower pH (e.g., pH 3) often results in better peak shape.[6][8]
-
-
Optimize the Temperature:
-
Lowering the column temperature generally increases retention and can improve resolution, although it will also increase the analysis time.[19] Conversely, increasing the temperature can sometimes improve efficiency and peak shape. Experiment with temperatures within the stable range of your column.[19]
-
-
Change the Column:
-
Different Stationary Phase: If modifying the mobile phase is not effective, changing the column chemistry is a powerful way to alter selectivity.[1][7] If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.
-
Smaller Particle Size: Columns with smaller particles are more efficient and provide better resolution for closely eluting peaks.[7]
-
The following workflow provides a logical approach to troubleshooting these issues.
Caption: Troubleshooting workflow for co-eluting interferences.
Data Presentation: Separation of Azaperone and this compound
The following table summarizes different HPLC conditions from published methods, demonstrating how changes in mobile phase and column chemistry can be used to achieve separation between Azaperone and its metabolite, this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | ODS (Octadecylsilane) | Not Specified |
| Mobile Phase | Acetonitrile-0.025% aqueous diethylamine (B46881) (2:3, v/v) | 0.05 mol/L phosphate (B84403) buffer (pH 3.00) and acetonitrile (gradient) |
| Detection | UV at 250 nm | UV at 245 nm |
| Reference | [12][14] | [5][8] |
Note: Direct comparison of retention times is not possible due to different gradient and flow rate conditions in the original publications. However, both methods successfully separated Azaperone and this compound, highlighting that different mobile phase strategies can be effective.
Experimental Protocols
Protocol 1: Sample Preparation from Animal Tissue
This protocol is a general procedure for the extraction of this compound and Azaperone from animal tissues such as liver or kidney.
-
Homogenization: Weigh 0.5 g of tissue and place it in a polypropylene (B1209903) tube. Add 2 mL of acetonitrile and homogenize the sample.[8]
-
Centrifugation: Centrifuge the homogenate at 13,680 x g for 15 minutes.[8]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.[8]
-
Evaporation: Lyophilize the sample at 50 °C to evaporate the acetonitrile.[8]
-
Reconstitution: Dissolve the residue in 20 µL of ethanol.[8]
-
Deproteinization: Add 15 µL of perchloric acid to the reconstituted sample to precipitate proteins.[8]
-
Final Centrifugation: Centrifuge the sample again to pellet the precipitated proteins.
-
Injection: The resulting supernatant is ready for injection into the HPLC system.[8]
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.05 mol/L phosphate buffer, pH adjusted to 3.00.[5][8]
-
Gradient Elution: A gradient elution is recommended for optimal separation of Azaperone and this compound.[8] An example gradient could start with a low percentage of acetonitrile, ramping up to a higher percentage to elute the compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 32 °C.
Visualization of Azaperone Metabolism
The primary metabolic pathway of concern for analytical interference is the reduction of Azaperone to this compound. Other minor pathways, such as hydroxylation, also exist.
Caption: Metabolic pathways of Azaperone in swine.
References
- 1. moravek.com [moravek.com]
- 2. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. scispace.com [scispace.com]
- 8. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Calibration curve optimization for accurate Azaperol quantification
Welcome to the technical support center for the accurate quantification of Azaperol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification?
A1: The most common methods for the quantification of this compound and its parent drug, Azaperone, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for residue analysis at very low concentrations.
Q2: What is the primary metabolite of Azaperone and why is it important to quantify it alongside the parent drug?
A2: The primary metabolite of Azaperone is this compound. In animal tissues, Azaperone is reduced to this compound[1]. It is crucial to quantify both compounds as regulatory bodies often set Maximum Residue Limits (MRLs) for the sum of Azaperone and this compound in edible tissues of food-producing animals like swine[1].
Q3: What are the typical matrices analyzed for this compound residues?
A3: this compound residues are most commonly analyzed in edible tissues of swine, including liver, kidney, muscle, and fat/skin[2][3]. These tissues are targeted for monitoring compliance with MRLs.
Q4: How can I ensure the stability of this compound in my samples during storage and processing?
A4: this compound and its parent compound Azaperone have been shown to be stable at temperatures of 40°C and 50°C during sample processing steps like lyophilization. However, degradation and signal loss can occur at temperatures above 50°C[1]. For long-term storage, freezing of tissue samples is a common practice to maintain analyte integrity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase. 2. Column contamination or degradation. 3. Secondary interactions with the stationary phase. | 1. Dissolve and inject samples in a solvent with a lower eluotropic strength than the mobile phase[4]. 2. Use a guard column and implement a column washing step with a strong solvent like 100% acetonitrile[5]. 3. Adjust the pH of the mobile phase to suppress the ionization of this compound. |
| Baseline Drift or Noise | 1. Contaminated mobile phase. 2. Air bubbles in the system. 3. Temperature fluctuations. | 1. Use high-purity HPLC-grade solvents and freshly prepare the mobile phase[4]. Filter the mobile phase before use. 2. Degas the mobile phase thoroughly. 3. Use a column oven to maintain a stable temperature. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Pump malfunction or leaks. 3. Insufficient column equilibration. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Check for leaks in the pump and fittings. 3. Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient elution[6]. |
| Matrix Interference | Co-eluting endogenous compounds from the tissue matrix (e.g., fats, proteins). | 1. Optimize the sample preparation procedure to improve cleanup. Techniques like Solid-Phase Extraction (SPE) can be effective[2]. 2. Adjust the mobile phase composition or gradient to better separate this compound from interfering peaks. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components affecting the ionization efficiency of this compound. | 1. Improve sample cleanup using methods like SPE or liquid-liquid extraction. 2. Optimize chromatographic conditions to separate this compound from the interfering matrix components. 3. Use a matrix-matched calibration curve to compensate for the matrix effect[7]. |
| Low Sensitivity | 1. Suboptimal ionization parameters. 2. Inefficient fragmentation. | 1. Optimize the electrospray ionization (ESI) source parameters, including nebulizing gas flow rate and sprayer position[8]. 2. Optimize the collision energy for the specific precursor-to-product ion transition of this compound to achieve maximum signal intensity[8]. |
| Inaccurate Quantification | 1. Non-linear calibration curve. 2. Inappropriate weighting of the calibration curve. | 1. Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear within this range. 2. For heteroscedastic data, where the variance is not constant across the concentration range, apply a weighting factor (e.g., 1/x or 1/x²) to the regression[7]. |
| Carryover | Adsorption of this compound onto surfaces in the injector or column. | 1. Optimize the injector wash solution to effectively remove residual analyte between injections. 2. Use a gradient elution that includes a high-organic wash step to clean the column after each run. |
Experimental Protocols
HPLC-UV Method for this compound and Azaperone in Swine Tissues
This protocol is based on a validated method for the simultaneous determination of Azaperone and this compound in animal kidneys and livers[1][9].
1. Sample Preparation:
-
Homogenize 1 gram of tissue with 4 mL of acetonitrile (B52724).
-
Vortex the mixture for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.
-
Collect the supernatant and mix it with 8 mL of 10% NaCl.
-
Apply the mixture to a C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 10 mM sulfuric acid, followed by 2 mL of air.
-
Elute the analytes with 2 mL of acidic acetonitrile (1 mL of 50 mM sulfuric acid in 100 mL of acetonitrile).
-
For deproteinization, add 15 µL of perchloric acid to the eluate.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.05 M phosphate (B84403) buffer (pH 3.00) (A) and acetonitrile (B).
-
Gradient: A common gradient profile is 10-50% B over 7 minutes, then returning to 10% B over 2 minutes[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
3. Calibration Curve:
-
Prepare matrix-matched calibration standards by spiking blank tissue homogenates with known concentrations of Azaperone and this compound.
-
The typical linear range is 50 to 300 µg/kg of tissue[1][9].
Data Presentation
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 µg/g |
| Limit of Quantification (LOQ) | 0.010 µg/g |
| Recovery | > 89% |
| Within-day Precision (CV%) | < 10.18% |
| Day-to-day Precision (CV%) | < 10.18% |
| Data sourced from a study on the tissue depletion of Azaperone and its metabolite this compound[2]. |
Table 2: Tissue Residue Concentrations of this compound and Azaperone in Pigs After Oral Administration
| Time After Administration | Tissue | Azaperone (µg/g) | This compound (µg/g) | Total Residue (µg/g) |
| 6 hours | Muscle | 0.015 | 0.012 | 0.027 |
| Liver | 0.025 | 0.021 | 0.046 | |
| Kidney | 0.031 | 0.028 | 0.059 | |
| Skin + Fat | 0.018 | 0.015 | 0.033 | |
| 24 hours | Muscle | < LOQ | < LOQ | < LOQ |
| Liver | 0.011 | 0.009 | 0.020 | |
| Kidney | 0.014 | 0.011 | 0.025 | |
| Skin + Fat | < LOQ | < LOQ | < LOQ | |
| 48 hours | All Tissues | < LOQ | < LOQ | < LOQ |
| Data adapted from a study on the tissue depletion of Azaperone and its metabolite this compound after oral administration[2]. |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in tissues.
Logical Relationship for Calibration Curve Optimization
Caption: Key steps for optimizing a calibration curve.
References
- 1. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce animal stress during Azaperone administration studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azaperone (B1665921) in animal studies. The focus is on strategies to minimize animal stress and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during Azaperone administration studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inadequate Sedation | - Incorrect dosage - Improper injection technique (e.g., injection into fat instead of muscle)[1] - Individual animal variation in response | - Verify Dosage: Ensure the correct dose is calculated based on the animal's weight and desired level of sedation. For sedation, a common dose is 2 mg/kg intramuscularly (IM).[1][2] - Refine Injection Technique: For IM injections, use a needle long enough to reach the muscle, especially in heavier animals. The preferred site is behind the ear.[1] - Consider Alternative Routes: Oral administration at 4 mg/kg can achieve sedation comparable to 2 mg/kg IM.[2][3] Intranasal administration at 4 mg/kg has also been shown to be as effective as 2 mg/kg IM.[4][5][6] |
| Animal Agitation or Excitement Post-Injection | - Intravenous (IV) administration of Azaperone can cause excitement.[3] - Insufficient time for the drug to take effect in a stressful environment. | - Avoid IV Administration: Azaperone should be administered strictly via intramuscular, oral, or intranasal routes for sedation.[1][3] - Provide a Quiet Environment: After administration, allow the animal to rest in a quiet and calm environment for the drug to take effect. The peak effect is typically reached within 15-30 minutes.[1] |
| Prolonged or Excessive Sedation | - Overdosing - Concurrent administration of other central nervous system depressants. | - Accurate Dosing: Double-check dose calculations. - Review Concomitant Medications: Be aware that Azaperone can potentiate the effects of other anesthetics and sedatives.[1] |
| High Variability in Animal Responses | - Stress during handling and injection - Environmental stressors (noise, unfamiliar surroundings) | - Acclimatize Animals: Allow animals a sufficient period to acclimate to the facility and handling procedures before the study begins.[7] - Gentle Handling: Use proper and gentle handling techniques to minimize stress.[7] - Minimize Environmental Stress: Conduct procedures in a quiet and controlled environment. |
| Adverse Reactions (e.g., Hypotension, Respiratory Depression) | - Azaperone can cause a drop in blood pressure.[8][9] - High doses may lead to respiratory depression.[8][9] | - Monitor Vital Signs: Monitor the animal's heart rate, respiratory rate, and temperature, especially with higher doses. - Use Appropriate Doses: Adhere to recommended dosage guidelines. Higher oral doses have been associated with negative effects on respiratory rate and body temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azaperone?
A1: Azaperone is a butyrophenone (B1668137) neuroleptic that primarily acts as a dopamine (B1211576) D2 receptor antagonist in the central nervous system.[2][8][9][10][11] This blockade of dopamine receptors leads to a calming effect, reducing aggression and stress responses.[8][10]
Q2: What are the recommended administration routes and dosages for Azaperone in pigs?
A2: The most common route is intramuscular (IM) injection. However, oral and intranasal routes are also effective alternatives for reducing stress associated with injections. Dosages vary depending on the intended effect.
| Administration Route | Dosage (mg/kg body weight) | Intended Effect | Onset of Action |
| Intramuscular (IM) | 2 mg/kg | Sedation, control of aggression[1][12] | 5-20 minutes[3] |
| Oral | 4 mg/kg | Sedation (comparable to 2 mg/kg IM)[2][3] | Slower than IM |
| Intranasal | 4 mg/kg | Sedation (comparable to 2 mg/kg IM)[4][5][6] | Rapid |
Q3: How can I minimize animal stress before and during Azaperone administration?
A3: Minimizing stress is crucial for animal welfare and data validity.
-
Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least three days, and preferably up to a week, before the study.[7]
-
Habituation to Handling: Handle animals gently and regularly in a non-threatening manner prior to the experiment to accustom them to human contact.[7]
-
Quiet Environment: Perform procedures in a calm and quiet setting to avoid startling the animals.[7]
-
Proper Restraint: Use appropriate and minimal restraint techniques. For many procedures, chemical restraint is preferable to forceful physical restraint.[13][14]
Q4: What are the key behavioral and physiological indicators of stress in pigs that I should monitor?
A4: A combination of behavioral and physiological indicators provides a comprehensive assessment of animal welfare.[15][16]
| Indicator Type | Specific Indicators |
| Behavioral | - Increased aggression (e.g., fighting, tail biting)[16] - Changes in posture and activity (e.g., restlessness, altered lying behavior)[15][17][18] - Reduced feeding and drinking[16] - Vocalizations |
| Physiological | - Hormonal: Increased cortisol levels[15][19] - Cardiovascular: Increased heart rate and respiratory rate[17][18] - Metabolic: Changes in blood glucose and lactate (B86563) levels[16][17] - Biochemical: Increased acute phase proteins (e.g., C-reactive protein, haptoglobin)[16] |
Q5: Are there any known contraindications for the use of Azaperone?
A5: Yes. Azaperone can cause vasodilation and hypotension, so it should be used with caution in animals that are debilitated, dehydrated, or already hypotensive.[3][8] Intravenous injection should be avoided as it can lead to excitement.[3]
Experimental Protocols
Protocol 1: Intramuscular Administration of Azaperone and Stress Assessment
-
Animal Preparation:
-
Ensure pigs have been properly acclimatized to the facility and handling for at least one week.
-
Weigh the animal accurately on the day of the experiment to calculate the precise dosage.
-
-
Drug Preparation:
-
Use a sterile needle and syringe for each animal.[7]
-
Prepare the required dose of Azaperone (e.g., 2 mg/kg for sedation).
-
-
Administration:
-
Gently restrain the pig.
-
Administer the Azaperone via deep intramuscular injection behind the ear using a long needle to ensure it reaches the muscle tissue.[1]
-
-
Post-Administration Monitoring:
-
Move the animal to a quiet, comfortable pen to recover and for the sedative to take effect.
-
Observe the animal for the onset of sedation, which typically occurs within 15-30 minutes.[1]
-
-
Stress Assessment:
-
Behavioral: Before and after administration, record the frequency of stress-related behaviors such as aggression, excessive vocalization, and restlessness.
-
Physiological: Collect blood samples at baseline and at specified time points post-administration to measure stress biomarkers like cortisol.
-
Protocol 2: Oral Administration of Azaperone
-
Animal Preparation and Drug Preparation: Follow steps 1 and 2 from Protocol 1, calculating the dose for oral administration (e.g., 4 mg/kg).
-
Administration:
-
The drug can be mixed with a small amount of palatable food or administered directly into the mouth using a syringe (without a needle). Ensure the animal consumes the full dose.
-
-
Post-Administration Monitoring and Stress Assessment: Follow steps 4 and 5 from Protocol 1. Note that the onset of action may be slower compared to the IM route.
Visualizations
Caption: Azaperone's mechanism of action as a dopamine D2 receptor antagonist.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Veterinární medicína: Efficacy of the intranasal application of azaperone for sedation in weaned piglets [vetmed.agriculturejournals.cz]
- 6. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvas.edu.pk [uvas.edu.pk]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Azaperone - Wikipedia [en.wikipedia.org]
- 10. Use of Azaperone - VIN [vin.com]
- 11. selleckchem.com [selleckchem.com]
- 12. fao.org [fao.org]
- 13. downstate.edu [downstate.edu]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Systematic review of animal-based indicators to measure thermal, social, and immune-related stress in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological and Behavioral Indicators of Stress in the Boar [ansc.purdue.edu]
Validation & Comparative
A Comparative Cross-Validation of HPLC and GC/MS Methods for the Quantification of Azaperol
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Azaperol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). This document provides a comprehensive overview of the experimental protocols and performance data to aid in method selection and validation.
The accurate quantification of the tranquilizer this compound, a primary metabolite of Azaperone (B1665921), is critical in both veterinary medicine and food safety monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC/MS) are two powerful analytical techniques widely employed for this purpose. This guide presents a cross-validation of these methods, offering a detailed comparison of their experimental procedures and performance characteristics to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Methodology Comparison
The choice between HPLC and GC/MS for this compound analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While both methods offer robust and reliable quantification, they differ significantly in their principles of separation and detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility. The coupling of gas chromatography with mass spectrometry provides excellent identification and quantification capabilities.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by HPLC and GC/MS.
HPLC-UV Method Protocol
A simple and efficient HPLC method with UV detection has been developed for the simultaneous determination of Azaperone and this compound in animal tissues.[1][2][3]
-
Sample Preparation:
-
Chromatographic Conditions:
GC/MS Method Protocol
A confirmatory method using GC/MS has been established for the detection of Azaperone and its metabolite, this compound, in swine liver.[5]
-
Sample Preparation:
-
Grind swine liver tissue with dry ice.[5]
-
Extract the drug with acetonitrile.[5]
-
Add sodium chloride buffer to the extract.[5]
-
Perform solid-phase extraction (SPE) for cleanup and concentration.[5]
-
Elute Azaperone and this compound residues with 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297).[5]
-
Evaporate the eluate to dryness and reconstitute in ethyl acetate for GC/MS analysis.[5]
-
-
GC/MS Conditions:
Quantitative Performance Data
The following tables summarize the quantitative performance data for the HPLC-UV and GC/MS methods for the analysis of this compound, based on published validation studies.
Table 1: HPLC-UV Method Performance for this compound Analysis
| Parameter | Performance |
| Linearity Range | 50 to 300 µg/kg[1][2] |
| Correlation Coefficient (R²) | >0.999[1][4] |
| Limit of Quantification (LOQ) | 0.12 µg/kg to 0.025 µg/g[1][2][4] |
| Accuracy (Recovery) | 85-115%[1][2] |
| Precision | Method precision does not exceed 15%[1] |
Table 2: GC/MS Method Performance for this compound Analysis
| Parameter | Performance |
| Target Concentration | 10 ppb[5] |
| Ionization Mode | Electron Ionization (EI)[5] |
| Scan Mode | Selected Ion Monitoring (SIM)[5] |
| Validation | Method validated with fortified tissue samples[5] |
Visualized Workflows
The logical workflows for the sample preparation and analysis using HPLC-UV and GC/MS are illustrated below.
References
- 1. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers [mdpi.com]
- 4. Simultaneous determination of azaperone and this compound in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Azaperone and Azaperol
An Objective Comparison of the Pharmacokinetic Profiles of Azaperone (B1665921) and its Metabolite Azaperol
Introduction
Azaperone is a butyrophenone (B1668137) neuroleptic agent widely utilized as a sedative and tranquilizer in veterinary medicine, particularly in swine production.[1][2] It is effective in mitigating stress and aggression in pigs, which is crucial during transport, mixing of unfamiliar animals, and other intensive farming procedures.[3][4] Following administration, azaperone is metabolized in the body, with its primary and pharmacologically active metabolite being this compound.[2][5] Understanding the comparative pharmacokinetics of azaperone and this compound is essential for optimizing dosing regimens, ensuring animal welfare, and adhering to regulatory guidelines concerning drug residues in food-producing animals. This guide provides a detailed comparison of the pharmacokinetic properties of azaperone and this compound, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of azaperone and its metabolite, this compound, primarily in pigs, following various routes of administration.
| Parameter | Azaperone | This compound | Species | Route of Administration | Dosage | Source |
| Tmax (Time to Peak Concentration) | ~30 minutes | Not explicitly stated, but its concentration increases as azaperone is metabolized. | Pigs | Intramuscular (IM) | 1 mg/kg | [2] |
| ~30 minutes | Not applicable | Pigs | Oral | 4, 8, or 12 mg/kg | [3] | |
| ~30 minutes | Not applicable | Piglets | Intramuscular (IM) & Intranasal | 2 mg/kg (IM) | [6] | |
| Cmax (Peak Concentration) | 156.5 ± 61.5 ng/mL | Not applicable | Piglets | Intramuscular (IM) | 2 mg/kg | [6] |
| 128.4 ± 52.5 ng/mL | Not applicable | Piglets | Intranasal | 4 mg/kg | [6] | |
| Half-life (t½) | Biphasic: 60 minutes and 2.5 hours | Not explicitly stated | Pigs | Intramuscular (IM) | 1 mg/kg | [2] |
| Distribution | Rapidly distributed to tissues. Highest levels in kidney, liver, and lung. Lower levels in fat, brain, and muscle. | Found in various tissues, contributing to total residue levels. | Pigs | Intramuscular (IM) | 1 mg/kg | [2] |
| Metabolism | Primarily metabolized to this compound via reduction of the butanone group. Other pathways include oxidative N-dearylation and hydroxylation. | Further metabolism not detailed. | Pigs & Rats | In vitro studies | N/A | [1] |
| Excretion | Primarily via urine (62-89% of a single IM dose). | Excreted along with other metabolites. | Pigs | Intramuscular (IM) | 1 and 4 mg/kg | [2] |
Metabolic Pathway of Azaperone to this compound
Azaperone undergoes several metabolic transformations, with the reduction of its butanone group being a primary pathway, leading to the formation of its major, pharmacologically active metabolite, this compound.[1][5]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. A generalized workflow for a typical pharmacokinetic study of azaperone in pigs is outlined below.
Key Methodologies
1. Animal Subjects and Housing: Studies often utilize specific breeds of pigs, such as Dutch Landrace or weaned piglets of a certain weight range (e.g., 30-45 kg).[1][2] Animals are typically acclimatized to their environment before the study commences to minimize stress-related variables.
2. Drug Administration:
-
Intramuscular (IM) Injection: Azaperone is administered via deep intramuscular injection, often behind the ear, at doses ranging from 0.4 mg/kg to 2 mg/kg.[1][4]
-
Oral Administration: The drug is given orally, sometimes mixed with a small amount of feed, at doses typically higher than IM, such as 4 mg/kg.[2]
-
Other Routes: Buccal and intranasal routes have also been investigated to explore alternative delivery methods.[4][6]
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 30, 90, 240, and 360 minutes post-administration).[3][4] The vena cava cranialis is a common site for blood collection in pigs.[3] Plasma is separated by centrifugation and stored frozen until analysis.
-
Tissue Sampling: For residue studies, animals are euthanized at various time points (e.g., 6, 24, 48 hours after dosing).[2] Key tissues such as liver, kidney, muscle, and fat are collected and stored at low temperatures (e.g., -40°C).[2]
4. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the simultaneous quantification of azaperone and this compound in tissues.[2][5] This technique often involves a solid-phase extraction step for sample clean-up.[2]
-
Gas Chromatography (GC): Used in earlier studies, often with an alkali flame ionization detector (AFID).[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A method used for determining azaperone concentrations in plasma.[3][4]
Conclusion
The pharmacokinetics of azaperone are characterized by rapid absorption and distribution following parenteral administration, with a relatively short half-life in plasma. It is extensively metabolized, primarily to this compound, which itself is pharmacologically active and contributes to the overall sedative effect and tissue residue profile. The concentration of this compound in tissues is a significant factor in determining withdrawal times for azaperone in food-producing animals. The choice of administration route influences the pharmacokinetic profile, with oral and intranasal routes being explored as alternatives to intramuscular injection to potentially reduce injection site residues. A thorough understanding of these comparative pharmacokinetics is crucial for the safe and effective use of azaperone in veterinary practice.
References
- 1. fao.org [fao.org]
- 2. redalyc.org [redalyc.org]
- 3. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroleptic Potency of Azaperone and its Metabolite, Azaperol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroleptic potency of the butyrophenone (B1668137) tranquilizer, Azaperone, and its primary active metabolite, Azaperol. The information presented herein is intended to support research, scientific analysis, and drug development efforts in the field of neuropharmacology.
Executive Summary
Azaperone is a widely used neuroleptic agent in veterinary medicine, known for its sedative and anti-aggressive properties. Its pharmacological activity is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Through metabolic processes, Azaperone is converted to this compound, which also exhibits neuroleptic effects. This guide synthesizes available data to compare the potency of these two compounds, detailing their mechanisms of action and the experimental frameworks used for their evaluation.
Data Presentation: A Quantitative Comparison
| Compound | Relative Potency | Primary Mechanism of Action |
| Azaperone | 4 to 30 times more potent than this compound[1][2] | Dopamine D2 Receptor Antagonist[1] |
| This compound | Less potent | Dopamine D2 Receptor Antagonist |
Note: The potency difference is derived from in vivo studies assessing various pharmacological effects. The range in relative potency likely reflects the different experimental models and endpoints used in these assessments.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Both Azaperone and this compound belong to the butyrophenone class of neuroleptics. Their primary mechanism of action involves the blockade of dopamine D2 receptors in the brain. By antagonizing these receptors, they interfere with dopaminergic neurotransmission, leading to a reduction in psychotic symptoms and a state of sedation.[1]
Signaling Pathway of Butyrophenone Neuroleptics
The following diagram illustrates the generalized signaling pathway affected by Azaperone and this compound.
Figure 1. Dopamine D2 Receptor Antagonism by Azaperone and this compound.
Experimental Protocols
The neuroleptic potency of butyrophenone derivatives like Azaperone and this compound is typically assessed through a combination of in vitro and in vivo experimental protocols.
In Vitro: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki or IC50) of Azaperone and this compound to dopamine D2 receptors.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human or rat dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A radioactively labeled compound that binds with high affinity and specificity to the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test Compounds: Azaperone and this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, CaCl₂, NaCl).
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Azaperone or this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Catalepsy Test in Rats
This behavioral test is a common method to assess the in vivo neuroleptic potency of antipsychotic drugs.
Objective: To evaluate and compare the cataleptic effects of Azaperone and this compound in rats as an indicator of their neuroleptic activity.
Animals: Male Wistar or Sprague-Dawley rats.
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
Procedure:
-
Acclimatization: Rats are allowed to acclimatize to the testing room.
-
Drug Administration: Different groups of rats are administered with either vehicle (control), Azaperone, or this compound at various doses (intraperitoneally or subcutaneously).
-
Catalepsy Assessment: At specific time points after drug administration, each rat is gently placed with its forepaws on the horizontal bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A longer latency indicates a greater cataleptic effect.
-
Data Analysis: The dose-response relationship for the cataleptic effect of each compound is determined, and the ED50 (the dose that produces a defined cataleptic response in 50% of the animals) can be calculated.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for comparing the neuroleptic potency of compounds like Azaperone and this compound.
Figure 2. Experimental Workflow for Potency Comparison.
Figure 3. Logical Flow for Comparative Assessment.
Conclusion
The available evidence consistently indicates that Azaperone is a significantly more potent neuroleptic agent than its metabolite, this compound. This difference in potency, estimated to be between 4 and 30-fold, is a critical consideration for researchers and drug development professionals. While both compounds act through the antagonism of dopamine D2 receptors, the higher potency of the parent drug, Azaperone, is the primary driver of its pharmacological effects. Further research providing direct comparative in vitro binding affinity data would be beneficial for a more precise quantitative comparison.
References
A Comparative Guide to the Validation of Analytical Methods for Azaperol in Regulatory Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Azaperol and its primary metabolite, Azaperone (B1665921), in matrices relevant to regulatory testing. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy to ensure compliance with regulatory standards for veterinary drug residues.
Comparison of Analytical Method Performance
The selection of an analytical method for the detection and quantification of this compound and Azaperone residues is critical for regulatory compliance. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunochromatographic Assays (ICA) are commonly employed techniques, each offering distinct advantages and limitations.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Immunochromatographic Assay (ICA) |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.999 | Not applicable (qualitative/semi-quantitative) |
| Limit of Detection (LOD) | Azaperone: 1.0 µg/kgthis compound: 0.4 µg/kg[2] | Azaperone: 5-10 ng/kgthis compound: 5-10 ng/kg[1] | Azaperone: 8 ng/g (visual)this compound: 8 ng/g (visual)[3] |
| Limit of Quantitation (LOQ) | Azaperone: 0.25 µg/kgthis compound: 0.12 µg/kg[1][4] | Not explicitly stated in provided abstracts | Azaperone: 0.14 ng/g (instrumental)this compound: 0.12 ng/g (instrumental)[3] |
| Accuracy (% Recovery) | 85-115%[1][4][5] | 95-104%[1] | 88.12-91.40%[6] |
| Precision (Relative Standard Deviation, RSD) | <15%[1][4][5] | 3-5%[1] | 6.13-8.69%[6] |
| Analysis Time | Longer, includes chromatographic separation | Longer, includes chromatographic separation | Rapid, within 15 minutes[3] |
| Confirmation Capability | Limited | High (based on mass-to-charge ratio) | Screening purposes only |
| Equipment Cost | Moderate | High | Low |
| Throughput | Lower | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods published in peer-reviewed literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound and Azaperone in animal tissues such as liver and kidney.
-
Homogenize 1 gram of tissue with 4 mL of acetonitrile (B52724).
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
For deproteinization, add 15 µL of perchloric acid and centrifuge.[2][4][5]
-
Inject the supernatant into the HPLC system.
b) Chromatographic Conditions [1][4]
-
Column: ODS (Octadecylsilane) column
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.00)[2][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a confirmatory method for regulatory purposes.
a) Sample Preparation (for Swine Liver) [7]
-
Grind frozen swine liver tissue with dry ice.
-
Extract the tissue with acetonitrile.
-
Add a sodium chloride buffer to the extract.
-
Perform solid-phase extraction (SPE) for cleanup.
-
Elute Azaperone and this compound from the SPE cartridge with 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297).[7]
-
Evaporate the eluate to dryness and reconstitute in ethyl acetate for analysis.[7]
b) LC-MS/MS Conditions
-
Chromatographic separation is typically performed using a C18 column with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid.
-
Mass spectrometric detection is conducted in multiple reaction monitoring (MRM) mode for specific precursor and product ion transitions of Azaperone and this compound.
Immunochromatographic Assay (ICA)
This rapid screening method is ideal for on-site testing of pork samples.
a) Sample Preparation [6]
-
Homogenize 5 grams of pork with 20 mL of acetonitrile.
-
Perform ultrasonic treatment for 5 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction of the precipitate with another 10 mL of acetonitrile.
-
Combine the supernatants for analysis.
b) Assay Procedure
-
Apply a few drops of the prepared sample extract to the sample well of the ICA strip.
-
Allow the sample to migrate along the strip.
-
Visually inspect the test and control lines after a specified time (e.g., 15 minutes). The absence or a significant reduction in the intensity of the test line indicates a positive result.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for regulatory testing of this compound and the general validation process for an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Azaperol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Azaperol, the primary active metabolite of the tranquilizer Azaperone (B1665921). The selection of an appropriate quantification method is critical for pharmacokinetic studies, residue analysis in food-producing animals, and drug development. The performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection and Gas Chromatography-Mass Spectrometry (GC/MS) are compared. The information presented is based on published research to assist in selecting the most suitable method for specific applications.
Comparison of Method Performance
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of different analytical techniques based on published data.
| Parameter | HPLC-UV | GC/MS | LC-MS/MS | Unit |
| Linearity (R²) | > 0.998[1] | Not explicitly stated | > 0.99 | - |
| Limit of Detection (LOD) | 0.4 (this compound)[1] | Target concentration of 10 ppb for confirmation[2][3] | Not explicitly stated | µg/kg (ppb) |
| Limit of Quantification (LOQ) | 1.2 (this compound)[1] | 10 (this compound)[4] | Not explicitly stated | µg/kg (ppb) |
| Accuracy (% Recovery) | 96.4 - 105.1[1] | Not explicitly stated | 70 - 106 | % |
| Precision (% RSD) | 0.7 - 5.3 (CV)[1] | Not explicitly stated | < 16 (CV) | % |
| Selectivity | Moderate | High | High | - |
| Matrix | Animal Kidneys and Livers[1][5] | Swine Liver[2][3] | Muscle and Kidney | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published and validated methods.
HPLC-UV Quantification Protocol
This method is suitable for the simultaneous determination of Azaperone and this compound in animal tissues and is advantageous for laboratories that may not have access to more sophisticated equipment.[1][5]
-
Instrumentation : Standard HPLC system with a UV-Vis detector.[1]
-
Sample Preparation :
-
Chromatographic Conditions :
-
Quantification : A calibration curve is generated using spiked tissue samples with known concentrations of this compound.[1] The concentration in the sample is determined by comparing its peak area to the calibration curve.
GC/MS Quantification Protocol
This method is used for the confirmation of Azaperone and its metabolite this compound in swine liver.[2][3]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[2][3]
-
Sample Preparation :
-
Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.[2][3]
-
Wash the cartridge with methanol (B129727) and condition with sodium phosphate buffer.[2][3]
-
Elute Azaperone and this compound with 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.[2][3]
-
Evaporate the extracts to dryness under a stream of nitrogen and reconstitute in ethyl acetate.[2][3]
-
Chromatographic and Mass Spectrometric Conditions :
-
Quantification : The method was validated with fortified tissue samples containing both Azaperone and this compound.[2][3]
LC-MS/MS Quantification Protocol
This method offers high selectivity and sensitivity for the quantification of this compound in various animal tissues.
-
Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Sample Preparation :
-
Liquid extraction of the tissue sample.
-
Clean-up using a solid-phase extraction (SPE) cartridge (e.g., Oasis SPE).
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Positive ESI or APCI.
-
MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard. For unequivocal identification, multiple ions can be detected.
-
-
Quantification : An internal standard is typically used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Mandatory Visualization
Caption: General experimental workflow for this compound quantification in tissue samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azaperone and Other Neuroleptic Metabolites in Swine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azaperone (B1665921) with other neuroleptic agents used in swine, supported by experimental data. The information is intended to assist in the selection of appropriate sedatives and tranquilizers for research and clinical applications in swine.
Overview of Neuroleptics in Swine
Neuroleptic drugs, also known as antipsychotics or major tranquilizers, are primarily used in swine to reduce aggression, alleviate stress, and as pre-anesthetics.[1] Azaperone, a butyrophenone (B1668137) derivative, is one of the most commonly used neuroleptics in pigs for these purposes.[2] Understanding its performance relative to other neuroleptics and their metabolites is crucial for optimizing animal welfare and experimental outcomes.
Comparative Efficacy and Performance
The selection of a neuroleptic agent in swine depends on the desired level and duration of sedation, as well as the potential for adverse effects. This section compares the performance of azaperone with other commonly used neuroleptics.
Data Summary
The following tables summarize key performance indicators for azaperone and other neuroleptics based on available experimental data.
Table 1: Sedative Efficacy of Neuroleptics in Swine
| Drug | Dose (mg/kg IM) | Onset of Sedation | Duration of Sedation | Sedation Score/Efficacy | Reference(s) |
| Azaperone | 2.0 | 5-10 min | 1-3 hours | Effective for anti-aggressive effects and sedation. | [3] |
| 4.0 (oral) | ~45 min | ~135 min | Satisfactory sedation. | [4] | |
| 8.0 (oral) | ~30 min | ~135 min | Satisfactory sedation. | [4] | |
| 12.0 (oral) | ~15 min | ~165 min | Satisfactory sedation, but with negative side effects. | [4] | |
| Azaperol | - | - | - | Approximately 1/4 the sedative effect of azaperone. | [5] |
| Droperidol (B1670952) | 0.1 | - | - | Mild sedation. | [6][7] |
| 0.3 | Longer than midazolam | Longer than midazolam | Adequate sedation. | [1][6][7] | |
| 0.6 | - | - | Profound sedation. | [6][7] | |
| Acepromazine | - | - | - | Less profound sedation than medetomidine. | [3] |
| Chlorpromazine (B137089) | 2.0 - 1.5 | - | - | Retarded appearance of severe diarrhea and suppressed vomiting in infected piglets. | [8] |
| Haloperidol (B65202) | - | - | - | Inhibited stereotyped behavior in sows. | [5] |
Table 2: Cardiovascular and Respiratory Effects of Neuroleptics in Swine
| Drug | Dose (mg/kg IM) | Heart Rate | Blood Pressure | Respiratory Rate | Reference(s) |
| Azaperone | - | ↓ | ↓ | Minimal effect at therapeutic doses. | [7] |
| 12.0 (oral) | - | - | Negatively affected. | [4] | |
| Droperidol | 0.3 | No significant change | No significant change | ↓ (at 10, 15, and 30 min) | [1][6][7] |
| Acepromazine | - | - | ↓ | - | [9] |
| Chlorpromazine | 1.0 (during hypoxia) | - | ↓ (pulmonary arterial) | No alteration during normoxia. | [10] |
Signaling Pathways and Metabolism
The primary mechanism of action for butyrophenone neuroleptics like azaperone involves the blockade of dopamine (B1211576) D2 receptors in the central nervous system. This action in the mesolimbic and nigrostriatal pathways leads to a reduction in response to environmental stimuli without significant motor impairment at therapeutic doses.
Diagram 1: Azaperone Mechanism of Action
Caption: Dopaminergic synapse showing azaperone blocking the D2 receptor.
Azaperone is metabolized in the liver, with its primary metabolite being this compound. This compound exhibits significantly less pharmacological activity than the parent compound, having approximately one-quarter of the sedative effect.[5]
Experimental Protocols
This section details the methodologies used in key experiments cited in this guide.
Sedation Efficacy Study Protocol
This protocol is based on a study comparing the sedative effects of different neuroleptics in laboratory pigs.[3]
Diagram 2: Experimental Workflow for Sedation Study
Caption: Workflow for a comparative sedation study in swine.
Objective: To compare the sedative and analgesic/anesthetic effects of different neuroleptic agents.
Animals: Laboratory pigs of a specified weight and age range.
Procedure:
-
Animal Preparation: Animals are fasted for a specified period before the experiment. Baseline physiological parameters, including heart rate and respiratory rate, are recorded.
-
Drug Administration: A single intramuscular injection of the test substance (e.g., azaperone, droperidol, acepromazine) at a predetermined dose is administered.
-
Sedation Assessment: The level of sedation is assessed at regular intervals (e.g., every 15 minutes) using a standardized sedation scoring system. A common scoring system might range from 0 (no sedation) to 3 or 4 (deep sedation/anesthesia).
-
Physiological Monitoring: Cardiovascular parameters (heart rate, blood pressure) and respiratory rate are monitored continuously or at frequent intervals throughout the experiment.
-
Data Analysis: Sedation scores and physiological data are compared between treatment groups using appropriate statistical methods.
Cardiovascular and Respiratory Effects Protocol
This protocol is designed to evaluate the impact of neuroleptic agents on cardiovascular and respiratory function in swine.[7]
Objective: To determine the effects of a neuroleptic agent on heart rate, blood pressure, and respiratory rate.
Animals: Healthy pigs fitted with appropriate monitoring equipment.
Procedure:
-
Instrumentation: Animals are instrumented for the measurement of arterial blood pressure, heart rate (via ECG or arterial line), and respiratory rate (via observation or respiratory monitors).
-
Baseline Measurements: Baseline cardiovascular and respiratory parameters are recorded for a specified period before drug administration.
-
Drug Administration: The neuroleptic agent is administered, typically via intramuscular or intravenous injection.
-
Continuous Monitoring: Cardiovascular and respiratory parameters are continuously monitored and recorded for a defined period post-administration.
-
Data Analysis: Changes from baseline values for each parameter are calculated and statistically analyzed to determine the significance of the drug's effects.
Conclusion
Azaperone is an effective and widely used neuroleptic in swine for managing aggression and inducing sedation. Its primary metabolite, this compound, is significantly less potent. When compared to other neuroleptics, azaperone demonstrates a reliable sedative effect with minimal respiratory depression at therapeutic doses. Droperidol also provides effective sedation, with a longer onset and duration compared to some agents.[1] Acepromazine generally produces a less profound sedation.[3] The choice of neuroleptic should be based on the specific requirements of the procedure, considering the desired onset and duration of action, and the potential for cardiovascular and respiratory side effects. Further direct comparative studies, particularly with agents like haloperidol and chlorpromazine under standardized conditions in swine, would provide a more complete understanding of their relative performance.
References
- 1. Determination of a sedative dose and influence of droperidol and midazolam on cardiovascular function in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of sedative and analgesic/anesthetic effects induced by medetomidine, acepromazine, azaperone, droperidol and midazolam in laboratory pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of haloperidol on the performance of stereotyped behavior in sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of a sedative dose and influence of droperidol and midazolam on cardiovascular function in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chlorpromazine on experimental diarrhoea in just-weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorpromazine attenuates the pulmonary vascular response to isocapneic alveolar hypoxia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azaperone and its Metabolite Azaperol Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tissue distribution of the butyrophenone (B1668137) tranquilizer Azaperone and its pharmacologically active metabolite, Azaperol. The information presented is compiled from peer-reviewed studies and is intended to support research and development in veterinary pharmacology and food safety.
Executive Summary
Azaperone is extensively used in swine to mitigate stress and aggression. Following administration, it is metabolized in vivo to this compound. Both compounds exhibit pharmacological activity, making their distribution in edible tissues a key consideration for regulatory bodies and consumer safety. This guide presents quantitative data on the concentrations of Azaperone and this compound in various pig tissues after oral administration, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and experimental workflow.
I. Quantitative Tissue Distribution
The following table summarizes the mean concentrations of Azaperone and this compound in various tissues of male pigs (30-45 kg body weight) at different time points following a single oral dose of 4 mg/kg of Azaperone.[1]
| Tissue | Time After Administration | Mean Azaperone Concentration (µg/g ± SD) | Mean this compound Concentration (µg/g ± SD) | Mean Total Residue (Azaperone + this compound) (µg/g ± SD) |
| Liver | 6 hours | 0.020 ± 0.004 | 0.024 ± 0.005 | 0.044 ± 0.008 |
| 24 hours | 0.005 ± 0.001 | 0.007 ± 0.001 | 0.012 ± 0.002 | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Kidney | 6 hours | 0.028 ± 0.006 | 0.035 ± 0.007 | 0.063 ± 0.012 |
| 24 hours | 0.008 ± 0.002 | 0.010 ± 0.002 | 0.018 ± 0.004 | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Muscle | 6 hours | 0.015 ± 0.003 | 0.018 ± 0.004 | 0.033 ± 0.007 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Skin + Fat | 6 hours | 0.012 ± 0.002 | 0.014 ± 0.003 | 0.026 ± 0.005 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ |
*LOQ (Limit of Quantification) = 0.010 µg/g[2]
II. Metabolic Pathway
Azaperone is metabolized in the liver, primarily through the reduction of its butanone group, to form this compound.[1][3] This biotransformation is a key aspect of its pharmacokinetic profile.
Caption: Metabolic conversion of Azaperone to this compound.
III. Experimental Protocols
The data presented in this guide is based on a study employing the following methodology[1][2]:
1. Animal Model:
-
Species: Swine (pigs)
-
Sex: Male
-
Weight: 30-45 kg
-
Acclimatization: Animals were acclimatized for 7 days prior to the study.
2. Dosing:
-
Drug: Azaperone (Stresnil® formulation)
-
Dose: 4 mg/kg body weight
-
Route of Administration: Oral, administered directly into the mouth using a syringe with a cannula.
3. Sample Collection:
-
Animals were sacrificed at 6, 24, and 48 hours post-administration.
-
Tissue samples (approximately 100 g each) of liver, kidney, muscle, and skin with fat were collected from each animal.
-
Samples were stored at -40°C until analysis.
4. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
Tissues were homogenized.
-
A 1g sample was mixed with 4 mL of acetonitrile, vortexed, sonicated, and centrifuged.
-
The supernatant was cleaned up using solid-phase extraction (SPE).
-
The eluate was evaporated to dryness and the residue was reconstituted for HPLC injection.
-
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile and water mixture with sodium acetate, pH adjusted to 6.5.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 240 nm
-
-
Quantification: Drug concentrations were determined from peak areas using calibration curves generated from spiked tissue samples. The limit of quantification (LOQ) for both Azaperone and this compound was 0.010 µg/g.[2]
IV. Experimental Workflow
The following diagram illustrates the general workflow of the tissue distribution study.
Caption: Experimental workflow for tissue distribution analysis.
V. Comparative Discussion
The distribution data reveals several key points for comparison between Azaperone and its metabolite, this compound:
-
Higher Concentrations of this compound: In the early hours (6 hours) following oral administration, the concentration of the metabolite, this compound, is consistently higher than the parent drug, Azaperone, across all tested tissues (liver, kidney, muscle, and skin + fat).[1] This suggests a rapid and efficient metabolism of Azaperone.
-
Kidney as a Primary Site of Accumulation: Both Azaperone and this compound show the highest concentrations in the kidney at 6 hours post-administration, followed by the liver.[1] This is consistent with the kidney being a major organ of elimination.
-
Rapid Depletion: The concentrations of both compounds decrease significantly by 24 hours and are below the limit of quantification by 48 hours in all tissues except for liver and kidney, which still show trace amounts at 24 hours.[1] This indicates a relatively rapid clearance of both the parent drug and its metabolite from edible tissues.
-
Route of Administration Matters: While this guide focuses on oral administration, it is important to note that intramuscular injection can lead to high and persistent concentrations of both Azaperone and this compound at the injection site, which is a significant consideration for withdrawal times in food-producing animals.[1][3]
VI. Conclusion
The tissue distribution of Azaperone is characterized by rapid absorption, extensive metabolism to this compound, and relatively fast elimination from edible tissues following oral administration. The kidney and liver are the primary tissues of accumulation for both compounds in the initial hours after dosing. These findings are critical for establishing appropriate withdrawal periods to ensure that residue levels in food products are below the maximum residue limits (MRLs) set by regulatory agencies, thereby safeguarding consumer health. Further research could explore the tissue distribution in other species and following different routes of administration to build a more comprehensive understanding of the pharmacokinetics of Azaperone and this compound.
References
Comparative Analysis of Stress Biomarkers in Swine: Evaluating Established Markers and the Role of Azaperol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established biomarkers for assessing stress in swine, alongside an examination of Azaperol's potential role. While this compound is a known metabolite of the tranquilizer Azaperone (B1665921), its utility as a stress biomarker lacks scientific validation. This document outlines the current landscape of stress biomarkers in swine, presenting experimental data and protocols to aid researchers in selecting the most appropriate tools for their studies.
Introduction to Stress Biomarkers in Swine
The assessment of stress in pigs is crucial for improving animal welfare and productivity in intensive farming systems.[1][2] Stress can be triggered by various factors, including transportation, weaning, social mixing, and disease, leading to physiological responses that impact health and growth.[1][3] Biomarkers offer a quantitative means to evaluate these stress responses. An ideal biomarker should be readily measurable in accessible samples, sensitive and specific to the stress response, and provide reliable and reproducible results.
This compound: A Metabolite, Not a Validated Biomarker
This compound is the primary metabolite of Azaperone, a butyrophenone (B1668137) tranquilizer commonly used in veterinary medicine to control aggression and stress in pigs.[4][5] The scientific literature predominantly focuses on the detection and quantification of Azaperone and this compound residues in swine tissues (liver, kidney) for food safety and withdrawal period monitoring.[5][6][7]
Currently, there is a lack of scientific evidence to support the use of this compound as a reliable biomarker for endogenous stress in swine. Its presence is indicative of the administration of Azaperone and not necessarily a direct measure of the animal's physiological stress response to external stimuli. Therefore, a direct comparison of this compound with established stress biomarkers is not feasible. This guide will, therefore, focus on the validation and comparison of recognized stress biomarkers in swine.
Established Stress Biomarkers in Swine: A Comparative Overview
Several biomarkers are widely used to assess stress in pigs, primarily reflecting the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Sympathetic-Adrenal-Medullary (SAM) system. The following table summarizes key biomarkers and their performance characteristics.
| Biomarker | Sample Matrix | Primary Stress Pathway | Advantages | Limitations |
| Cortisol | Saliva, Blood (Serum/Plasma), Feces, Urine | HPA Axis | Well-established, non-invasive saliva sampling reflects free, biologically active cortisol.[3] | Levels are influenced by circadian rhythm, age, and gender, which can limit reliability.[2][3] |
| Chromogranin A (CgA) | Saliva, Blood | SAM System | Provides information on sympathetic nervous system activation, complementary to cortisol.[3] | Less commonly used than cortisol, may require more specialized assays. |
| Alpha-Amylase | Saliva | SAM System | A non-invasive indicator of SAM activity, correlated with plasma catecholamine levels.[8] | Can be influenced by factors other than stress, such as feeding. |
| Neopterin | Blood (Serum) | Immune System | Indicates activation of the immune system in response to stress.[9][10] | Reflects an inflammatory response which may not be specific to all types of stressors. |
| Oxidative Stress Markers (e.g., ROS, MDA) | Blood (Serum) | Oxidative Stress | Can indicate cellular damage resulting from stress.[3] | Can be influenced by diet and other physiological factors. |
Experimental Data on Key Stress Biomarkers
The following table presents a summary of experimental data from studies validating the use of various stress biomarkers in pigs.
| Biomarker | Stressor | Sample Matrix | Pre-Stress Levels (Mean ± SD) | Post-Stress Levels (Mean ± SD) | p-value | Reference |
| Cortisol | Transportation (30 min) | Serum | 273.54 ± 66.17 nmol/l | 355.69 ± 85.13 nmol/l | <0.01 | [9][10] |
| Neopterin | Transportation (30 min) | Serum | 5.60 ± 1.65 nmol/l | 8.25 ± 1.60 nmol/l | <0.01 | [9][10] |
| Cortisol | Immobilization (nasal snare) | Oral Fluid | Baseline | Significantly increased immediately and 30 min post-stress | Statistically Significant | [11][12] |
| Alpha-Amylase | Immobilization (nasal snare) | Oral Fluid | Baseline | Significantly increased immediately and 30 min post-stress | Statistically Significant | [11][12] |
Note: A cut-off value of 0.25 ng/mL for cortisol concentration in evening oral fluid samples was able to distinguish between stressed and control groups with 100% accuracy in one study.[11][12]
Experimental Protocols for Biomarker Validation
Validating a biomarker is a critical process to ensure its reliability and reproducibility.[13] The following sections detail generalized experimental protocols for the validation of stress biomarkers in swine.
Proof of Concept and Experimental Validation
This initial phase aims to demonstrate that the biomarker is associated with the stress response.
Objective: To determine if the concentration of the biomarker changes in response to a known stressor.
Experimental Design:
-
Animals: A homogenous group of pigs (e.g., same age, sex, and genetic background) should be used.
-
Acclimation: Animals should be acclimated to their housing and handling procedures to minimize baseline stress.
-
Stress Induction: A standardized and repeatable stressor should be applied (e.g., transportation, social isolation, immobilization).[9][11]
-
Sampling: Samples (e.g., saliva, blood) should be collected at multiple time points: before the stressor (baseline), immediately after, and at defined intervals post-stressor to capture the dynamic response.[11] A control group of non-stressed animals is essential for comparison.[11]
-
Analysis: Samples are analyzed using a validated analytical method.
Logical Workflow for Biomarker Validation
References
- 1. Stress Biomarkers in Pigs: Current Insights and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new metabolite of the veterinary butyrophenone tranquilizer azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confirmation of azaperone and its metabolically reduced form, this compound, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and this compound in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Markers of Stress in Swine Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Markers of acute stress in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. The Markers of Stress in Swine Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. memoinoncology.com [memoinoncology.com]
A Comparative Analysis of Azaperone Metabolism in Swine, Rattus, and Equine Models
For Immediate Release
[City, State] – A comprehensive review of existing literature reveals distinct species-specific differences in the metabolism of the butyrophenone (B1668137) tranquilizer Azaperone (B1665921), with notable variations in metabolic pathways and excretion rates among pigs, rats, and horses. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear overview of Azaperone's metabolic fate in these key animal models.
Azaperone, a neuroleptic agent, is widely used in veterinary medicine, particularly in swine for its sedative and anti-aggressive properties.[1] Understanding its metabolism is crucial for determining appropriate dosage regimens, withdrawal periods for food-producing animals, and for extrapolating toxicological data across species.
Key Metabolic Differences at a Glance
In vivo, Azaperone is extensively metabolized, with a primary metabolite being the pharmacologically active Azaperol.[2][3] However, the extent of this and other metabolic transformations, along with the primary routes of excretion, show significant divergence between pigs, rats, and horses.
Pigs primarily excrete Azaperone and its metabolites via the kidneys, with 70-90% of the dose eliminated through urine within 48 hours.[1][4] In contrast, rats favor fecal excretion, with approximately 81% of an oral dose recovered in feces and only 16% in urine.[5] In horses, while detailed excretion balance studies are less common in the available literature, urine analysis reveals a complex profile of both free and conjugated metabolites.[6][7]
The metabolic pathways also differ. While the reduction of the butanone group to form this compound is a common pathway, its prevalence varies.[8] In pigs, other significant pathways include hydroxylation of the pyridine (B92270) ring and oxidative N-dearylation.[1][8] Rat liver studies also show this compound formation, hydroxylation, and oxidative N-dearylation, but the relative proportions of the resulting metabolites differ from those in pigs.[5][8] Notably, two metabolites have been identified in pigs that are not found in rats.[5] In horses, metabolism is characterized by the formation of N-dealkylated and hydroxylated metabolites, with a significant portion of these metabolites being excreted as glucuronide conjugates.[6][7]
Quantitative Comparison of Azaperone Metabolism
To facilitate a direct comparison, the following table summarizes key quantitative data on Azaperone metabolism in pigs, rats, and horses based on available studies.
| Parameter | Pigs | Rats | Horses |
| Primary Route of Excretion | Renal (70-90% in urine)[1][4] | Fecal (81% in feces)[5] | Renal (urine)[6][7] |
| Major Metabolites | This compound, Hydroxylated metabolites, N-dearylated metabolites[1][8] | This compound, Hydroxylated metabolites, N-dearylated metabolites[5][8] | This compound, N-despyridinylthis compound, N-despyridinylazaperone, Hydroxythis compound, Hydroxyazaperones (free and glucuronide conjugated)[6][7] |
| Elimination Half-life (Plasma) | Biphasic: 20 and 150 minutes for azaperone; 1.5 and 6 hours for azaperone including metabolites[4] | Rapid elimination from brain and blood (1% of peak after 8 hours); slower from liver (25% of peak after 8 hours)[5] | Not explicitly stated in the provided search results. |
Experimental Protocols
The data presented in this guide are derived from studies employing a range of experimental methodologies. A generalized overview of the typical experimental workflow is provided below.
In Vivo Metabolism and Excretion Studies
A typical experimental design for in vivo studies involves the administration of a known dose of Azaperone to the animal model, followed by the collection of biological samples over a defined period.
Methodologies Employed in Cited Studies:
-
Pigs: Studies have involved oral and intramuscular administration of Azaperone.[2][9][10] Tissue samples (muscle, skin with fat, liver, and kidney) were collected at various time points post-administration.[9] Analysis of Azaperone and this compound was performed using High-Performance Liquid Chromatography (HPLC) following solid-phase extraction.[9]
-
Rats: Investigations in rats have utilized subcutaneous and oral administration of radiolabeled Azaperone.[5][8] Urine and feces were collected over several days to determine excretion patterns.[5][8] Metabolites were identified using techniques such as reverse isotope dilution methods, thin-layer chromatography, and gas chromatography-mass spectrometry (GC/MS).[8]
-
Horses: Research in horses has involved intramuscular administration of Azaperone.[6][7] Urine samples were collected and analyzed before and after acid hydrolysis to identify both free and conjugated metabolites.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was a key analytical technique used for metabolite identification.[6][7]
Metabolic Pathways
The biotransformation of Azaperone proceeds through several key pathways, with the relative importance of each varying by species.
This comparative guide underscores the importance of considering species-specific metabolic differences when evaluating the pharmacokinetics and safety of Azaperone. The variations in metabolic pathways and excretion routes have significant implications for drug efficacy, residue levels in food-producing animals, and the selection of appropriate animal models for toxicological studies. Further research is warranted to elucidate the complete metabolic profile of Azaperone in horses and to directly compare pharmacokinetic parameters across all three species under standardized experimental conditions.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. (Open Access) Tissue depletion of azaperone and its metabolite this compound after oral administration of azaperone in food-producing pigs (2013) | N. Mestorino | 6 Citations [scispace.com]
- 3. Tissue depletion of azaperone and its metabolite this compound after oral administration of azaperone in food-producing pigs [sedici.unlp.edu.ar]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 6. Investigation of the metabolism of azaperone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Different Azaperone Formulations on Azaperol Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different formulations of the butyrophenone (B1668137) neuroleptic, Azaperone, with a focus on its metabolism to Azaperol. The information presented is supported by experimental data from various studies, intended to assist researchers in making informed decisions for future drug development and application.
Comparative Analysis of Azaperone Formulations
Azaperone is widely used in veterinary medicine, particularly in swine, for its sedative and tranquilizing effects. Its efficacy is influenced by the formulation and route of administration, which in turn affects the plasma concentrations of Azaperone and its primary active metabolite, this compound. The following tables summarize quantitative data from studies evaluating intramuscular and oral formulations of Azaperone.
Plasma Concentrations of Azaperone Following Different Routes of Administration in Pigs
| Formulation/Route | Dose | Time Point | Mean Azaperone Concentration (ng/mL) | Study Reference |
| Intramuscular Injection | 2 mg/kg | 30 min | Significantly higher than buccal administration | Svoboda et al. (2021)[1] |
| Intramuscular Injection | 2 mg/kg | 90 min | Significantly higher than buccal administration | Svoboda et al. (2021)[1] |
| Intramuscular Injection | 1 mg/kg | 30 min | Peak concentration reached | Mestorino et al. (2014)[2] |
| Intramuscular Injection | 1 mg/kg | 4 hours | >90% of residue as metabolites | Joint FAO/WHO Expert Committee on Food Additives (1998)[3] |
| Buccal Administration | 2 mg/kg | 30 min | Lower than intramuscular injection | Svoboda et al. (2021)[1] |
| Buccal Administration | 4 mg/kg | 30 min | Comparable to 2 mg/kg intramuscular injection | Svoboda et al. (2021)[1] |
| Oral Administration (Stresnil®) | 4 mg/kg | - | Data on tissue depletion, not plasma concentration | Mestorino et al. (2014)[4] |
Note: Direct comparative plasma concentration data for a commercial oral solution (e.g., Stresnil®) versus an injectable formulation from a single head-to-head study was not available in the reviewed literature. The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.
Tissue Residue Levels of Azaperone and this compound in Pigs After Oral Administration of Stresnil® (4 mg/kg)
| Tissue | Time Post-Administration | Mean Azaperone Concentration (µg/g) | Mean this compound Concentration (µg/g) | Mean Azaperone + this compound Concentration (µg/g) |
| Liver | 6 hours | 0.02 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.02 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Kidney | 6 hours | 0.03 ± 0.01 | 0.05 ± 0.02 | 0.08 ± 0.03 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Muscle | 6 hours | < LOQ | 0.01 ± 0.00 | 0.01 ± 0.00 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Skin + Fat | 6 hours | 0.01 ± 0.00 | < LOQ | 0.01 ± 0.00 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ |
Data adapted from Mestorino et al. (2014).[4] LOQ = Limit of Quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Quantification of Azaperone and this compound in Plasma and Tissues by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation (Plasma):
-
Objective: To extract Azaperone and this compound from plasma samples for HPLC analysis.
-
Protocol:
-
Collect blood samples into tubes containing an anticoagulant (e.g., heparin).[5]
-
Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
To 1 mL of plasma, add a protein precipitating agent such as acetonitrile (B52724) or methanol.[6]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing Azaperone and this compound.
-
The supernatant can be further concentrated by evaporation under a stream of nitrogen and reconstituted in the mobile phase before injection into the HPLC system.
-
2. Sample Preparation (Tissues):
-
Objective: To extract Azaperone and this compound from various tissue samples for HPLC analysis.
-
Protocol:
-
Homogenize a known weight of tissue (e.g., 1 gram) in a suitable solvent such as acetonitrile.[4]
-
The homogenate is then typically subjected to a clean-up procedure to remove interfering substances. This may involve solid-phase extraction (SPE).[7]
-
The purified extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
-
3. HPLC Analysis:
-
Objective: To separate and quantify Azaperone and this compound in the prepared extracts.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio can be optimized for best separation.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm) is a common method for quantification.[7]
-
Quantification: The concentration of Azaperone and this compound in the samples is determined by comparing the peak areas of the analytes to those of known standards.
-
Visualizations
Azaperone's Mechanism of Action: Dopamine (B1211576) Receptor Antagonism
Azaperone primarily exerts its sedative and tranquilizing effects by acting as an antagonist at dopamine D1 and D2 receptors in the central nervous system.[8][9] The following diagram illustrates the general signaling pathways affected by this antagonism.
Caption: Azaperone's antagonism of D1 and D2 dopamine receptors.
Experimental Workflow for Comparing Azaperone Formulations
The following diagram outlines a typical experimental workflow for evaluating and comparing the efficacy of different Azaperone formulations.
Caption: Workflow for evaluating Azaperone formulations.
References
- 1. actavet.vfu.cz [actavet.vfu.cz]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. fao.org [fao.org]
- 4. redalyc.org [redalyc.org]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Azaperone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Azaperone: A Procedural Guide
Proper disposal of the neuroleptic tranquilizer Azaperone is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks of environmental contamination and accidental exposure. This guide provides a detailed, step-by-step framework for the safe handling and disposal of Azaperone waste, ensuring compliance and safety.
Core Principles for Azaperone Disposal
The fundamental principle for Azaperone disposal is to prevent its entry into the environment, particularly sewer systems and waterways.[1] Unused veterinary medicinal products and waste materials should be managed through designated take-back schemes or in accordance with local and national requirements.[2] It is imperative not to contaminate water, foodstuffs, feed, or seed during storage or disposal.[1]
Safety Precautions During Handling and Disposal
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, and safety glasses with side shields.[1][3] In situations where dust or aerosols may be generated, additional respiratory protection may be necessary.[1]
-
Ventilation: Handle Azaperone waste in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and oral mucosa. In case of accidental contact, wash the affected area immediately with plenty of water.[2]
-
Hypersensitivity: Individuals with a known hypersensitivity to Azaperone or its excipients should avoid all contact with the product.[2]
-
Accidental Ingestion/Self-Injection: Accidental ingestion or self-injection can cause sedation. In case of such an event, seek immediate medical attention and show the product's safety data sheet to the healthcare professional.[1][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for Azaperone depends on the nature of the waste—whether it is the unused chemical product, empty containers, or contaminated materials.
1. Unused Azaperone Product and Contaminated Materials:
-
Primary Recommendation: The preferred method for disposing of unused Azaperone is through a licensed chemical destruction plant.[1] Controlled incineration with flue gas scrubbing is a suitable method.[1]
-
Alternative: Utilize established take-back schemes in accordance with local and national regulations for veterinary medicinal products.[2]
-
Containment: Collect and store all waste in suitable, closed, and correctly labeled containers awaiting disposal.[1]
-
Prohibition: Never dispose of Azaperone or its solutions via wastewater or sewer systems.[1][2]
2. Empty Azaperone Containers and Packaging:
-
Recycling/Reconditioning: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Sanitary Landfill: Alternatively, after triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration equipped with flue gas scrubbing.[1]
The following diagram outlines the decision-making workflow for the proper disposal of Azaperone-related waste.
Caption: Logical workflow for Azaperone waste disposal decisions.
Quantitative Data on Azaperone Residues
While not directly related to environmental disposal procedures, data on Maximum Residue Limits (MRLs) in animal tissues is crucial for professionals in drug development and food production. This data underscores the compound's persistence and informs withdrawal periods before slaughter. The European Union has established an MRL for the sum of Azaperone and its metabolite, azaperol.
| Tissue Type | Maximum Residue Limit (MRL) |
| Muscle | 100 µg/kg |
| Skin + Fat | 100 µg/kg |
| Liver | 100 µg/kg |
| Kidney | 100 µg/kg |
| Source: As established by the European Union.[4] |
References
Essential Safety and Operational Protocols for Handling Azaperol
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling Azaperol. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This compound is classified as toxic if swallowed or in contact with skin and may cause drowsiness or dizziness.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This guidance is based on established safety protocols for handling hazardous chemicals.[4][5]
| Body Area | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Wear two pairs of chemotherapy-grade gloves.[6] Nitrile gloves (minimum 4 mil) provide a sufficient contact barrier but must be disposed of immediately if contamination is suspected.[7] |
| Eyes/Face | Safety goggles and face shield | Wear chemical splash goggles.[1][8] A full-face shield is required when there is a risk of splashes or aerosol generation.[8][9] |
| Body | Impermeable gown or coveralls | A long-sleeved, impermeable gown that closes in the back is required.[10] |
| Respiratory | Air-purifying respirator | Required if there is a risk of dust or aerosol generation.[8][11] All work with solid this compound should be conducted in a certified chemical fume hood.[1] |
| Feet | Chemical-resistant shoe covers or boots | Closed-toe shoes are mandatory. Chemical-resistant shoe covers or boots are required in areas where spills may occur.[9][11] |
Operational Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Work Area Preparation : Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Surface Protection : Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.[7]
-
Emergency Equipment : Ensure an eyewash station, safety shower, and a spill kit are readily accessible.
Handling this compound
-
Personal Practices : Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Avoiding Contamination : Wash hands thoroughly with soap and water before and after handling the compound.[1][2]
-
Aerosol Minimization : Be mindful of operations that can create aerosols, such as weighing, stirring, and pouring. Perform these tasks carefully within the fume hood.[7]
Emergency First Aid Measures
-
If Swallowed : Immediately call a poison control center or physician. Rinse the mouth with water. Do NOT induce vomiting.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is classified as harmful to aquatic life.[3]
Waste Segregation and Collection
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[6]
-
Waste Containers : Use designated, clearly labeled, and sealed containers for hazardous waste. For transportation, this compound is classified as UN2811, Toxic solid, organic, n.o.s.[2]
-
Syringes and Sharps : Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container.[6]
Disposal Procedure
-
Collection : Place all contaminated disposable materials into a designated hazardous waste container.
-
Labeling : Ensure the waste container is properly labeled with a hazardous waste tag.
-
Storage : Store the waste container in a secure, designated satellite accumulation area.
-
Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound in the regular trash or down the drain.[12]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Laboratory Safety Manual [ehs.cornell.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
